3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)4-3-8-12-10(13-16-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXBCTUNCOJZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390212 | |
| Record name | 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-11-9 | |
| Record name | 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
CAS Number: 876716-11-9[1]
This technical guide provides a comprehensive overview of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, including its chemical properties, synthesis, and crystallographic data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a heterocyclic compound containing a pyridine ring linked to a 1,2,4-oxadiazole core, with a propanoic acid side chain. The 1,2,4-oxadiazole moiety is a well-known pharmacophore present in a variety of biologically active compounds.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 876716-11-9 | [1] |
| Molecular Formula | C₁₀H₉N₃O₃ | [1] |
| Molecular Weight | 219.20 g/mol | [4] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound has been reported.[2] The synthesis is a two-step process starting from a nitrile.
Synthesis of Amidoxime Intermediate
-
To a solution of the starting nitrile (0.2 mol) in ethanol (20 mL), add hydroxylamine hydrochloride (0.4 mol) dissolved in water (40 mL).
-
Slowly add a solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) to the reaction mixture.
-
Stir the resulting mixture at 358 K (85 °C) for 5 hours.
-
Concentrate the mixture under vacuum to reduce the volume of water.
-
Filter the resulting suspension to collect the solid amidoxime.
-
Wash the solid with cold water and dry under vacuum.
Synthesis of this compound
-
Thoroughly triturate a mixture of the dried amidoxime (0.04 mol) and succinic anhydride (0.08 mol).
-
Heat the mixture in an oil bath to 403 K (130 °C) and maintain this temperature for 4 hours.
-
The final product, this compound, is obtained after the reaction is complete.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction.[2] The compound crystallizes in an orthorhombic system.[2] The pyridine ring is nearly coplanar with the 1,2,4-oxadiazole ring, with a dihedral angle of 11.3(1)°.[2][4] The plane of the carboxyl group is rotated by 8.4(2)° with respect to the oxadiazole ring.[2][4] In the crystal, molecules are linked by intermolecular O—H⋯N hydrogen bonds, forming chains along the c-axis.[2]
Table 2: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₀H₉N₃O₃ |
| Formula weight | 219.20 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 6.1298 (12) |
| b (Å) | 6.8194 (14) |
| c (Å) | 23.426 (5) |
| Volume (ų) | 979.2 (3) |
| Z | 4 |
| Radiation type | Mo Kα |
| Temperature (K) | 293 |
| Reflections collected | 8147 |
| Independent reflections | 1138 |
| R[F² > 2σ(F²)] | 0.034 |
| wR(F²) | 0.083 |
| Goodness-of-fit on F² | 1.00 |
Data sourced from Zhang et al. (2010).[2]
Potential Biological Activity
While there is no specific biological activity reported for this compound, the 1,2,4-oxadiazole scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.[2]
Derivatives of 1,2,4-oxadiazole have been investigated for various therapeutic applications, including as anti-inflammatory and analgesic agents.[3] Furthermore, compounds containing the pyridin-oxadiazole core have been explored for their potential as antibacterial agents and inhibitors of enzymes such as GSK-3.
Conclusion
This compound is a well-characterized compound with a defined synthesis protocol and detailed crystallographic data. While its specific biological activities have not yet been reported, its structural features, particularly the presence of the 1,2,4-oxadiazole ring, suggest that it may be a valuable building block for the development of novel therapeutic agents. Further research is warranted to explore the pharmacological potential of this compound and its derivatives.
References
An In-depth Technical Guide to 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic Acid: Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for its synthesis, and provides a visual representation of the synthetic workflow.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole core, which is further substituted with a propanoic acid side chain. Its chemical formula is C₁₀H₉N₃O₃, and it has a molecular weight of 219.20 g/mol .[1][2] The CAS registry number for this compound is 876716-11-9.[2]
Crystallographic Data
X-ray diffraction studies have provided detailed insights into the three-dimensional structure of the molecule. The compound crystallizes in an orthorhombic system.[1] Key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₁₀H₉N₃O₃ |
| Molecular Weight | 219.20 g/mol |
| Crystal System | Orthorhombic |
| a | 6.1298 (12) Å |
| b | 6.8194 (14) Å |
| c | 23.426 (5) Å |
| V | 979.2 (3) ų |
| Z | 4 |
Table 1: Crystallographic data for this compound.[1]
Structurally, the pyridine ring and the 1,2,4-oxadiazole ring are nearly coplanar.[1][3] The dihedral angle between the benzene ring (referring to the pyridine ring in the source) and the heterocyclic ring is 11.3 (1)°.[1][3] The propanoic acid side chain adopts an extended conformation.[1][3] In the crystal structure, molecules are linked by intermolecular O—H···N hydrogen bonds, forming a chain structure.[1][3]
Synthesis of this compound
The synthesis of the title compound is a two-step process. The first step involves the preparation of a key intermediate, pyridin-3-carboxamidoxime. The second step is the reaction of this intermediate with succinic anhydride to form the final product.
Experimental Protocols
Step 1: Synthesis of Pyridin-3-carboxamidoxime
The synthesis of the amidoxime intermediate from a nitrile precursor is a common route in the synthesis of 1,2,4-oxadiazoles.
-
Materials:
-
3-Cyanopyridine (nitrile precursor)
-
Hydroxylamine hydrochloride
-
Anhydrous sodium carbonate
-
Ethanol
-
Water
-
-
Procedure:
-
A solution of 3-cyanopyridine (0.2 mol) in ethanol (20 mL) is prepared.
-
Hydroxylamine hydrochloride (0.4 mol) is dissolved in water (40 mL) and added to the nitrile solution.
-
A solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) is slowly added to the reaction mixture.
-
The mixture is stirred at 358 K (85 °C) for 5 hours.
-
The mixture is then concentrated under vacuum to reduce the volume of water.
-
The resulting suspension is filtered to collect the solid amidoxime.
-
The solid is washed with cold water and dried under vacuum.
-
Step 2: Synthesis of this compound
The final product is synthesized through the reaction of the amidoxime with succinic anhydride.
-
Materials:
-
Pyridin-3-carboxamidoxime (from Step 1)
-
Succinic anhydride
-
Ethanol (for recrystallization)
-
Methanol (for obtaining X-ray quality crystals)
-
-
Procedure:
-
A thoroughly triturated mixture of pyridin-3-carboxamidoxime (0.04 mol) and succinic anhydride (0.08 mol) is prepared.
-
The mixture is heated in an oil bath to 403 K (130 °C) and maintained at this temperature for 4 hours.
-
The reaction mixture is then cooled to room temperature.
-
The crude product is washed with cold water and filtered.
-
The product is recrystallized from ethanol to yield the purified compound.
-
Block-shaped crystals suitable for X-ray diffraction can be obtained from methanol.
-
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis process.
Caption: Synthesis workflow for this compound.
Potential Applications
While this document focuses on the molecular structure and synthesis, it is noteworthy that the 1,2,4-oxadiazole moiety is a well-known pharmacophore present in a variety of biologically active compounds. Further research into the biological activity of this compound and its derivatives could be a promising area for drug discovery and development.
References
An In-depth Technical Guide to 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid, a heterocyclic compound belonging to the 1,2,4-oxadiazole class. It covers the compound's chemical identity, structural data, a detailed synthesis protocol, and the broader context of the biological activities associated with 1,2,4-oxadiazole derivatives.
Chemical Identity and Properties
The formal IUPAC name for the compound is 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid .[1][2][3] It is a stable organic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole heterocycle, which is further substituted with a propanoic acid side chain.
Physicochemical and Crystallographic Data
The key quantitative data for this compound are summarized in the table below. The crystallographic information is derived from single-crystal X-ray diffraction studies, which reveal a slightly twisted molecular structure where the pyridine and oxadiazole rings are nearly coplanar.[1][2] In the solid state, molecules form one-dimensional chains along the c-axis through intermolecular O—H···N hydrogen bonds.[1][2]
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 876716-11-9 | [4] |
| Molecular Formula | C₁₀H₉N₃O₃ | [1][3][4] |
| Molecular Weight | 219.20 g/mol | [1][4] |
| Crystal System | Orthorhombic | [1] |
| Unit Cell Dimensions | a = 6.1298 (12) Åb = 6.8194 (14) Åc = 23.426 (5) Å | [1] |
| Unit Cell Volume | 979.2 (3) ų | [1] |
| Molecules per Cell (Z) | 4 | [1] |
Experimental Protocols: Synthesis
The synthesis of 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is achieved through a two-step process starting from a pyridine-based nitrile.[1] The general workflow is illustrated in the diagram below.
Detailed Synthesis Methodology
The following protocol is adapted from published literature for the synthesis of the title compound.[1]
Step 1: Preparation of the Amidoxime Intermediate
-
Dissolve the starting nitrile (0.2 mol) in ethanol (20 mL).
-
Prepare a separate solution of hydroxylamine hydrochloride (0.4 mol) in water (40 mL) and add it to the nitrile solution.
-
Slowly add a solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) to the reaction mixture.
-
Stir the resulting mixture at 358 K (85 °C) for 5 hours.
-
Reduce the volume of the mixture under vacuum to remove some water, promoting precipitation.
-
Filter the resulting suspension to collect the solid amidoxime.
-
Wash the solid product with cold water and dry it under a vacuum.
Step 2: Formation of the 1,2,4-Oxadiazole Ring
-
Thoroughly triturate (grind together) the dried amidoxime (0.04 mol) and succinic anhydride (0.08 mol).
-
Heat the solid mixture in an oil bath to 403 K (130 °C) and maintain this temperature for 4 hours. This step drives the cyclization and formation of the oxadiazole ring.
-
Cool the reaction mixture to room temperature.
-
Wash the solid product with cold water to remove any unreacted succinic acid.
-
Filter the product and recrystallize it from ethanol to obtain the purified 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid.
Biological Activity and Potential Applications
While specific biological data for 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is not extensively documented in publicly available literature, the 1,2,4-oxadiazole core is a well-recognized pharmacophore in drug discovery.[1][5] Derivatives of this heterocyclic system have been investigated for a wide array of therapeutic applications.
The relationship between the core structure and its documented biological activities is outlined below.
-
Analgesic Properties: Certain 3,5-disubstituted 1,2,4-oxadiazoles have demonstrated analgesic effects in preliminary pharmacological studies.[5]
-
Muscarinic Receptor Agonism: Oxadiazole derivatives, such as those incorporating a quinuclidine moiety, have been identified as potent muscarinic agonists, showing selectivity for the M2 receptor subtype.[6]
-
Anticancer Research: A novel 1,2,4-oxadiazole derivative of glycyrrhetinic acid was shown to overcome P-glycoprotein-mediated multidrug resistance in tumor cells, indicating potential applications in oncology.[7]
-
Other Activities: The 1,2,4-oxadiazole scaffold has also been explored for developing larvicides and as a core component in luminescent liquid crystals.[1][8]
Given this context, 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid represents a molecule of interest for further pharmacological screening, particularly in areas where other oxadiazole derivatives have shown promise. Its unique combination of a pyridine ring (a common feature in pharmaceuticals) and a propanoic acid side chain (which can influence solubility and pharmacokinetic properties) makes it a candidate for investigation in various therapeutic areas.
References
- 1. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid (C10H9N3O3) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic Acid
This technical guide provides a detailed overview of the synthesis pathway for 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, a molecule of interest for researchers and professionals in drug development. The synthesis involves a two-step process commencing with the formation of a pyridine-3-carboxamidoxime intermediate, followed by its reaction with succinic anhydride to yield the final compound.
Experimental Protocols
The synthesis is comprised of two primary experimental stages as detailed below.
Step 1: Synthesis of Pyridine-3-carboxamidoxime (Amidoxime Intermediate)
The initial step involves the conversion of a nitrile to its corresponding amidoxime.
Methodology: To a solution of 3-cyanopyridine (0.2 mol) in ethanol (20 mL), a solution of hydroxylamine hydrochloride (0.4 mol) in water (40 mL) is added. Subsequently, a solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) is slowly introduced to the mixture. The resulting solution is stirred at 358 K (85 °C) for 5 hours. Following the reaction, the mixture is concentrated under a vacuum to reduce the water content. The suspension is then filtered, and the solid amidoxime product is washed with cold water and dried under a vacuum.[1]
Step 2: Synthesis of this compound
The second step involves the cyclization of the amidoxime intermediate with succinic anhydride to form the target 1,2,4-oxadiazole ring.
Methodology: A thoroughly triturated mixture of the pyridine-3-carboxamidoxime (0.04 mol) and succinic anhydride (0.08 mol) is heated in an oil bath to 403 K (130 °C).[1] The reaction is maintained at this temperature for 4 hours. After cooling to room temperature, the product is washed with cold water, filtered, and then recrystallized from ethanol.[1] Block-shaped crystals suitable for X-ray diffraction can be obtained from methanol.[1]
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of the final compound.
Table 1: Reaction Parameters
| Step | Reactants | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (K) | Time (h) |
| 1 | 3-Cyanopyridine, Hydroxylamine HCl, Na2CO3 | 1:2:2 | Ethanol/Water | 358 | 5 |
| 2 | Pyridine-3-carboxamidoxime, Succinic Anhydride | 1:2 | None (neat) | 403 | 4 |
Table 2: Crystal Data for this compound[1]
| Parameter | Value |
| Molecular Formula | C₁₀H₉N₃O₃ |
| Molecular Weight | 219.20 |
| Crystal System | Orthorhombic |
| a (Å) | 6.1298 (12) |
| b (Å) | 6.8194 (14) |
| c (Å) | 23.426 (5) |
| Volume (ų) | 979.2 (3) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 293 |
Synthesis Pathway Visualization
The logical flow of the two-step synthesis is depicted in the following diagram.
Caption: Two-step synthesis pathway for the target compound.
This guide provides a comprehensive and structured overview of the synthesis of this compound, intended to be a valuable resource for researchers in the field.
References
Technical Guide: Physicochemical Properties of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid. The information is compiled from available literature and databases, focusing on data relevant to research and development.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some crystallographic data is experimentally derived, several other key parameters are currently only available as predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₃ | |
| Molecular Weight | 219.20 g/mol | |
| CAS Number | 876716-11-9 | |
| Predicted Boiling Point | 470.3 ± 55.0 °C | |
| Predicted Density | 1.360 ± 0.06 g/cm³ | |
| Predicted pKa | 4.04 ± 0.10 | |
| Melting Point | Not available | |
| Solubility | Not available | |
| LogP | Not available |
Crystal Structure and Conformation
Crystallographic studies have provided insight into the solid-state structure of this compound. The compound crystallizes in an orthorhombic system. Key structural features include:
-
The pyridine ring and the 1,2,4-oxadiazole ring are nearly coplanar.
-
The molecule exhibits a slightly twisted conformation.
-
In the crystal lattice, molecules are linked by intermolecular O-H···N hydrogen bonds, forming a one-dimensional chain.
| Crystal Data Parameter | Value |
| Crystal System | Orthorhombic |
| a | 6.1298 (12) Å |
| b | 6.8194 (14) Å |
| c | 23.426 (5) Å |
| V | 979.2 (3) ų |
| Z | 4 |
Experimental Protocols
Synthesis of this compound
The following protocol describes the synthesis of the title compound from an amidoxime precursor and succinic anhydride.
Materials:
-
Pyridine-3-carboxamidoxime
-
Succinic anhydride
-
Ethanol
Procedure:
-
A thoroughly triturated mixture of pyridine-3-carboxamidoxime (0.04 mol) and succinic anhydride (0.08 mol) is heated in an oil bath to 403 K (130 °C).
-
The reaction mixture is maintained at this temperature for 4 hours.
-
After cooling to room temperature, the solid product is washed with cold water.
-
The crude product is collected by filtration.
-
Recrystallization from ethanol yields the purified this compound.
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of the title compound.
Biological Context and Signaling Pathways
While the 1,2,4-oxadiazole scaffold is known to be a constituent of various biologically active molecules with activities including antibacterial and anticancer effects, specific studies detailing the mechanism of action or the signaling pathways directly modulated by this compound are not currently available in the public domain. Further research is required to elucidate the specific biological targets and pharmacological effects of this particular compound.
Data Gaps and Future Research
This guide highlights the current state of knowledge regarding the physicochemical properties of this compound. Significant data gaps remain, particularly concerning experimentally determined values for melting point, boiling point, solubility, and logP. The absence of this information may pose challenges for its application in drug development and other research areas.
Future research should prioritize the experimental determination of these fundamental physicochemical properties. Furthermore, investigations into the biological activity and potential signaling pathway interactions of this compound are warranted to explore its therapeutic potential.
An In-depth Technical Guide on 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
This technical guide provides a comprehensive overview of the available data on 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document covers physicochemical properties, qualitative solubility, synthesis protocols, and potential biological activities, with a focus on clear data presentation and detailed methodologies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and application in research settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N₃O₃ | [1][2] |
| Molecular Weight | 219.20 g/mol | [1][2] |
| CAS Number | 876716-11-9 | [2] |
| Appearance | Crystalline solid | [1] |
| Crystal System | Orthorhombic | [1] |
Solubility Data
| Solvent | Qualitative Solubility | Reference |
| Ethanol | Soluble upon heating (used for recrystallization) | [1] |
| Methanol | Soluble (used to obtain crystals for X-ray diffraction) | [1] |
| Water | Low solubility (product washed with cold water) | [1] |
Note: The information above is based on recrystallization and washing steps during synthesis and does not represent quantitative solubility measurements. Further experimental studies are required to determine the precise solubility in various solvent systems at different temperatures.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is a two-step process starting from a nitrile precursor.[1]
Step 1: Synthesis of the Amidoxime Intermediate
-
A solution of the starting nitrile (0.2 mol) in ethanol (20 mL) is prepared.
-
Hydroxylamine hydrochloride (0.4 mol) dissolved in water (40 mL) is added to the nitrile solution.
-
Anhydrous sodium carbonate (0.4 mol) in water (120 mL) is slowly added to the reaction mixture.
-
The mixture is stirred at 358 K (85 °C) for 5 hours.
-
The mixture is then concentrated under vacuum to reduce the volume of water.
-
The resulting suspension is filtered to collect the solid amidoxime.
-
The collected solid is washed with cold water and dried under vacuum.
Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring
-
A thoroughly triturated mixture of the dried amidoxime (0.04 mol) and succinic anhydride (0.08 mol) is prepared.
-
This mixture is heated in an oil bath to 403 K (130 °C) and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the product is washed with cold water and filtered.
-
The crude product is purified by recrystallization from ethanol.
Biological Context and Potential Signaling Pathways
While specific biological studies on this compound are limited in the public domain, the 1,2,4-oxadiazole core is a well-recognized heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] Derivatives of 1,2,4-oxadiazoles have been investigated for their potential as anticancer agents, with some showing inhibitory effects on key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[3]
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.
The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a 1,2,4-oxadiazole derivative acting as an EGFR inhibitor.
This pathway highlights how an inhibitor could block the initial activation of the EGFR cascade, thereby preventing downstream signaling that leads to cell proliferation. This represents a plausible mechanism of action for compounds within this chemical class, though it must be empirically verified for the specific molecule .
References
- 1. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. The document details the crystallographic data, experimental protocols for its synthesis and crystallization, and explores its potential biological relevance in the context of P-glycoprotein modulation.
Introduction
The 1,2,4-oxadiazole moiety is a prominent scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1] The incorporation of a pyridine ring and a propanoic acid side chain, as seen in this compound, offers unique physicochemical properties that can influence its biological interactions. Understanding the three-dimensional arrangement of this molecule at an atomic level through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide presents a comprehensive overview of its solid-state structure and the methodologies used for its characterization.
Crystal Structure and Molecular Geometry
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules in the unit cell.[1]
The molecular structure reveals that the pyridine ring and the 1,2,4-oxadiazole ring are nearly coplanar, with a dihedral angle of 11.3(1)°.[2] The propanoic acid side chain adopts an extended conformation.[2] In the crystal, molecules are linked by intermolecular O-H···N hydrogen bonds, forming chains along the crystallographic c-axis.[2]
Crystallographic Data
The quantitative crystallographic data for this compound are summarized in the table below.
| Parameter | Value[1] |
| Chemical Formula | C₁₀H₉N₃O₃ |
| Formula Weight | 219.20 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.1298 (12) |
| b (Å) | 6.8194 (14) |
| c (Å) | 23.426 (5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 979.2 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (g/cm³) | 1.486 |
| Absorption Coefficient (mm⁻¹) | 0.11 |
| F(000) | 456 |
| Crystal Size (mm³) | 0.33 x 0.22 x 0.21 |
| θ range for data collection (°) | 2.0 to 26.0 |
| Reflections collected | 8147 |
| Independent reflections | 1138 [R(int) = 0.049] |
| Final R indices [I > 2σ(I)] | R1 = 0.034, wR2 = 0.083 |
| R indices (all data) | R1 = 0.046, wR2 = 0.088 |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is a two-step process starting from 3-cyanopyridine.
Step 1: Synthesis of N'-hydroxypyridine-3-carboximidamide
To a solution of 3-cyanopyridine (0.2 mol) in ethanol (20 mL), an aqueous solution of hydroxylamine hydrochloride (0.4 mol in 40 mL of water) is added. Subsequently, an aqueous solution of anhydrous sodium carbonate (0.4 mol in 120 mL of water) is slowly added to the mixture. The reaction mixture is stirred at 85 °C (358 K) for 5 hours. The mixture is then concentrated under reduced pressure to partially remove water. The resulting suspension is filtered, and the solid amidoxime product is washed with cold water and dried under vacuum.
Step 2: Synthesis of this compound
A thoroughly triturated mixture of N'-hydroxypyridine-3-carboximidamide (0.04 mol) and succinic anhydride (0.08 mol) is heated in an oil bath to 130 °C (403 K) and maintained at this temperature for 4 hours. After cooling to room temperature, the solid product is washed with cold water, filtered, and recrystallized from ethanol.
Crystallization
Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a methanol solution of the purified compound.
Single-Crystal X-ray Diffraction
A suitable single crystal is mounted on a diffractometer. Data collection is performed at 293 K using graphite-monochromated Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Potential Biological Signaling Pathway Involvement
While the specific biological target of this compound has not been explicitly reported, structurally similar compounds, particularly those containing a 3-meta-pyridin-1,2,4-oxadiazole moiety, have been identified as inhibitors of P-glycoprotein (P-gp).[3][4] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[3]
Inhibition of P-gp can restore the sensitivity of resistant cancer cells to chemotherapy. The proposed mechanism involves the binding of the inhibitor to the transmembrane domain of P-gp, which allosterically prevents the binding and/or transport of cytotoxic drugs.[3] This leads to an increased intracellular concentration of the anticancer agent, thereby enhancing its efficacy.
Below is a diagram illustrating the proposed mechanism of action for a P-gp inhibitor in a multidrug-resistant cancer cell.
Caption: Hypothetical mechanism of P-gp inhibition in a multidrug-resistant cancer cell.
Experimental Workflow
The overall workflow for the crystal structure analysis of this compound is depicted in the diagram below.
Caption: Experimental workflow for crystal structure analysis.
Conclusion
This technical guide has provided a detailed analysis of the crystal structure of this compound. The presented crystallographic data, molecular geometry, and experimental protocols offer valuable information for researchers in the fields of medicinal chemistry and materials science. The exploration of its potential role as a P-glycoprotein inhibitor, based on structurally related compounds, highlights a promising avenue for future pharmacological investigation. The detailed methodologies and visualizations provided herein serve as a comprehensive resource for the synthesis, characterization, and potential application of this and similar 1,2,4-oxadiazole derivatives.
References
- 1. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Expanding Therapeutic Potential of 1,2,4-Oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for amide and ester groups, contribute to its diverse pharmacological profile. This technical guide provides an in-depth overview of the significant biological activities of 1,2,4-oxadiazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts.
Anticancer Activity
1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to the disruption of critical signaling pathways involved in cancer cell proliferation and survival.
A notable mechanism is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX.[1] For instance, certain 1,2,4-oxadiazole-sulfonamide conjugates have shown significant anti-proliferative activity against colorectal cancer cell lines (HCT-116) by targeting CAIX.[1] Other derivatives have been found to induce apoptosis and arrest cell growth by selectively inhibiting histone deacetylases (HDACs).[2]
The cytotoxicity of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Quantitative Anticancer Activity Data
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7 (Breast) | 0.68 ± 0.03 | [3] |
| A-549 (Lung) | 1.56 ± 0.061 | [3] | |
| A375 (Melanoma) | 0.79 ± 0.033 | [3] | |
| 1,2,4-Oxadiazole linked with 1,2,4-Thiadiazole-Pyrimidines | MCF-7 (Breast) | 0.22 ± 0.078 | [3] |
| A-549 (Lung) | 0.11 ± 0.051 | [3] | |
| Colo-205 (Colon) | 0.93 ± 0.043 | [3] | |
| A2780 (Ovarian) | 0.34 ± 0.056 | [3] | |
| 1,2,4-Oxadiazole-Sulfonamide Conjugates | HCT-116 (Colorectal) | 11.1 (anti-proliferative) | [1] |
| 4.23 (CAIX inhibition) | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of 1,2,4-oxadiazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1,2,4-Oxadiazole derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivative in culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24-48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 1,2,4-oxadiazole derivatives have been investigated for their potential to modulate inflammatory responses. A significant mechanism of action for their anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes. By inhibiting the activation of NF-κB, these compounds can reduce the production of inflammatory mediators such as nitric oxide (NO).[4]
The in vivo anti-inflammatory activity of these derivatives is often evaluated using the carrageenan-induced paw edema model in rodents.
Quantitative Anti-inflammatory Activity Data
| Compound ID | Inhibition of NO release (%) | In vivo Edema Inhibition (%) | Reference |
| 17 | High | Not specified | [4] |
| 10 | Not specified | 88.33 | [5] |
| 3 | Not specified | 66.66 | [5] |
| 5 | Not specified | 55.55 | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is used to evaluate the in vivo anti-inflammatory activity of 1,2,4-oxadiazole derivatives.
Materials:
-
Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
1,2,4-Oxadiazole derivative
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (n=6): vehicle control, standard drug, and test compound groups. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the 1,2,4-oxadiazole derivative or the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,4-oxadiazole derivatives have shown promising activity against a range of bacteria and fungi. Some derivatives have been reported to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Quantitative Antimicrobial Activity Data
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 3-substituted 5-amino 1,2,4-oxadiazole | Staphylococcus aureus | 0.15 | [6] |
| Salmonella schottmulleri | 0.05 | [6] | |
| Escherichia coli | 0.05 | [6] | |
| Pseudomonas aeruginosa | 7.8 | [6] | |
| Candida albicans | 12.5 | [6] | |
| Benzimidazole-oxadiazole hybrid | Mycobacterium tuberculosis H37Rv | 1.6 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of 1,2,4-oxadiazole derivatives.
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
1,2,4-Oxadiazole derivative
-
Sterile 96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the 1,2,4-oxadiazole derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Central Nervous System (CNS) Activity
1,2,4-oxadiazole derivatives have shown potential as therapeutic agents for neurological disorders. They have been designed as muscarinic receptor agonists, which are of interest for treating cognitive deficits.[8] More recently, these compounds have been explored as multi-target agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[9][10] AChE inhibitors increase the levels of the neurotransmitter acetylcholine, while MAO-B inhibitors can have neuroprotective effects.
Quantitative CNS-related Activity Data
| Compound Type | Target | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole-based derivatives | AChE | 0.00098 - 0.07920 | [9] |
| MAO-B | 117.43 - 140.02 | [9] | |
| 1,2,4-Oxadiazole-based derivatives | AChE | 0.0158 - 0.121 | [10] |
| MAO-B | 74.68 - 225.48 | [10] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for AChE inhibitory activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
1,2,4-Oxadiazole derivative
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor). The IC50 value is then determined.
Conclusion
The 1,2,4-oxadiazole nucleus continues to be a highly valuable scaffold in the design and development of new therapeutic agents. The derivatives discussed in this guide demonstrate a broad spectrum of biological activities, highlighting their potential to address significant unmet medical needs in oncology, inflammation, infectious diseases, and neurology. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further explore and optimize these promising compounds. Future work should focus on elucidating detailed structure-activity relationships, improving pharmacokinetic profiles, and conducting extensive in vivo studies to translate the in vitro potential of 1,2,4-oxadiazole derivatives into clinically effective treatments.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Signaling Pathway Diagram [scispace.com]
An In-depth Technical Guide on the Discovery of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural characterization of the compound 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid. While the specific biological activity of this molecule is not extensively documented in publicly available literature, the 1,2,4-oxadiazole scaffold is a known pharmacophore present in various biologically active agents. This guide details the established synthetic protocol and presents its crystallographic data. Furthermore, it explores the potential biological context by examining the GPR109A signaling pathway, a target for other nicotinic acid derivatives, providing a framework for potential future investigations into the pharmacological properties of this compound.
Introduction
The 1,2,4-oxadiazole ring is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its presence in a wide array of compounds with diverse biological activities.[1] These activities include, but are not limited to, acting as agonists for various receptors and exhibiting anti-inflammatory and anti-cancer properties. The compound this compound, with the chemical formula C₁₀H₉N₃O₃, is a molecule incorporating this key scaffold.[2][3] This guide focuses on the foundational aspects of its discovery, specifically its chemical synthesis and structural elucidation.
Chemical Synthesis
The synthesis of this compound has been described and involves a two-step process starting from a nitrile precursor.[1]
Experimental Protocols
Step 1: Synthesis of the Amidoxime Intermediate
-
To a solution of the starting nitrile (0.2 mol) in ethanol (20 mL), add hydroxylamine hydrochloride (0.4 mol) dissolved in water (40 mL).[1]
-
Slowly add a solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) to the reaction mixture.[1]
-
Stir the resulting mixture at 358 K (85 °C) for 5 hours.[1]
-
Concentrate the mixture under vacuum to partially evaporate the water.[1]
-
Filter the resulting suspension to collect the solid amidoxime.[1]
-
Wash the collected solid with cold water and dry it under a vacuum.[1]
Step 2: Synthesis of this compound
-
Thoroughly triturate a mixture of the dried amidoxime (0.04 mol) and succinic anhydride (0.08 mol).[1]
-
Heat the mixture in an oil bath to 403 K (130 °C) and maintain this temperature for 4 hours.[1]
-
Cool the reaction mixture to room temperature.[1]
-
Wash the resulting product with cold water and filter.[1]
-
Recrystallize the crude product from ethanol to yield the final compound.[1]
Experimental Workflow: Synthesis of this compound
Structural Characterization and Data
The molecular structure of this compound has been determined by X-ray crystallography. The compound crystallizes in an orthorhombic system.[2]
Table 1: Crystallographic Data [1][2]
| Parameter | Value |
| Molecular Formula | C₁₀H₉N₃O₃ |
| Molecular Weight | 219.20 |
| Crystal System | Orthorhombic |
| a (Å) | 6.1298 (12) |
| b (Å) | 6.8194 (14) |
| c (Å) | 23.426 (5) |
| V (ų) | 979.2 (3) |
| Z | 4 |
| Temperature (K) | 293 |
Structurally, the pyridine ring is nearly coplanar with the 1,2,4-oxadiazole ring, with a dihedral angle of 11.3(1)°. The carboxylic acid group is rotated by 8.4(2)° relative to the oxadiazole ring plane. The aliphatic chain adopts an extended conformation.[2] In the crystal structure, molecules are linked by intermolecular O—H···N hydrogen bonds, forming a chain along the c-axis.[2]
Potential Biological Target: GPR109A Signaling Pathway
While no specific biological data for this compound has been found in the reviewed literature, its structural similarity to nicotinic acid (niacin), a known agonist of the G protein-coupled receptor 109A (GPR109A), suggests that this receptor could be a potential, yet unconfirmed, target.[1][4] GPR109A is a receptor for niacin and the endogenous ligand β-hydroxybutyrate.[1] It is primarily expressed in adipocytes and various immune cells.[1][5]
Activation of GPR109A by an agonist like niacin initiates a cascade of intracellular events. In adipocytes, GPR109A activation leads to the inhibition of adenylyl cyclase through a Gᵢ/G₀ protein-mediated pathway, resulting in decreased cyclic AMP (cAMP) levels.[1] This reduction in cAMP inhibits hormone-sensitive lipase, leading to a decrease in lipolysis and the release of free fatty acids into the bloodstream.[4]
In immune cells such as macrophages, GPR109A activation has been shown to exert anti-inflammatory effects.[6][7] This can involve the inhibition of pro-inflammatory cytokine production and the modulation of cholesterol efflux.[6][8]
GPR109A Signaling Pathway in Adipocytes
Conclusion
This compound is a heterocyclic compound whose synthesis and solid-state structure are well-characterized. While its specific biological functions remain to be elucidated, its structural features suggest that it may interact with biological targets such as G protein-coupled receptors. The detailed experimental protocols and structural data provided in this guide serve as a valuable resource for researchers interested in synthesizing this compound for further investigation. The exploration of the GPR109A signaling pathway offers a potential avenue for future pharmacological screening and drug development efforts centered on this and related 1,2,4-oxadiazole derivatives. Further in vitro and in vivo studies are warranted to determine the biological activity and therapeutic potential of this compound.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 7. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - Watch Related Videos [visualize.jove.com]
- 8. Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Pyridinyl Oxadiazole Compounds: A Technical Guide to Key Molecular Targets
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the diverse therapeutic applications of pyridinyl oxadiazole compounds, offering valuable insights for researchers, scientists, and drug development professionals. This in-depth whitepaper details the core molecular targets of these versatile heterocyclic compounds, presenting a wealth of quantitative data, detailed experimental protocols, and novel visualizations of key signaling pathways.
Pyridinyl oxadiazole derivatives have emerged as a promising class of molecules in medicinal chemistry, demonstrating significant potential in the treatment of cancer, neurodegenerative diseases, inflammation, and microbial infections. Their unique structural features allow for interaction with a wide array of biological targets, paving the way for the development of novel therapeutics with enhanced efficacy and selectivity.
Anticancer Applications: Targeting Cell Proliferation and Survival
In the realm of oncology, pyridinyl oxadiazole compounds have been shown to inhibit several key proteins involved in cancer cell growth and proliferation. Notably, Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, has been identified as a primary target.[1] Certain derivatives have also demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key players in tumor angiogenesis and metastasis.[1] Furthermore, these compounds have been found to stabilize G-quadruplex DNA structures, which are implicated in the regulation of oncogene expression.[2]
Table 1: Anticancer Activity of Pyridinyl Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| 5k | A549 (Lung Cancer) | CDK2 | 6.99 ± 3.15 | [1] |
| 3g, 3h, 3v, 3w, 3x | Various (Leukemia, Melanoma, Breast) | Not specified | Growth inhibition at 10 µM | [3] |
| 25 | A549, H2228 (Non-small cell lung) | Twist1 | 2.03 (A549), 9.80 (H2228) | [4] |
| 15a | Colo205, MCF-7, A2780, A549 | Not specified | 0.10, 0.24, 0.11, 0.32 | [5] |
Neuroprotective Effects: A Multi-pronged Approach to Neurodegeneration
Pyridinyl oxadiazole compounds have shown significant promise in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their mechanism of action often involves the inhibition of key enzymes responsible for the degradation of neurotransmitters and the formation of pathological protein aggregates.
In Alzheimer's disease models, these compounds have demonstrated potent inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[6][7][8] They also inhibit Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), which are involved in the metabolism of monoamine neurotransmitters and have been implicated in neuroinflammation.[4][6][9] For Parkinson's disease, certain derivatives have been shown to inhibit the aggregation of α-synuclein, a protein that forms toxic clumps in the brains of patients.[10]
Table 2: Inhibition of Enzymes in Neurodegenerative Disease Models
| Compound ID | Target | IC50 (µM) | Reference |
| 1b, 2a-c, 3b, 4a-c, 5a-c | AChE | 0.00098 - 0.07920 | [6] |
| 3a, 3b, 1c | BuChE | 16.64, 17.14, 17.74 | [6] |
| 1a, 1b, 3a, 3c, 4b | MAO-A | 47.25 - 129.7 | [6] |
| 3b, 4c | MAO-B | 140.02, 117.43 | [6] |
| 23a, 23b, 23c | MAO-B | 0.039, 0.066, 0.045 | [4] |
Anti-inflammatory Properties: Targeting the COX Pathway
The anti-inflammatory potential of pyridinyl oxadiazole compounds stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Both COX-1 and COX-2 isoforms are targeted by these compounds, with some derivatives showing selectivity for COX-2, which is often associated with a more favorable side-effect profile.[3][11]
Table 3: COX Enzyme Inhibition by Pyridinyl Oxadiazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| 3b | 0.46 | 3.82 | 0.12 | [3] |
| 3g | - | 2.65 | 1.68 | [3] |
| 3d | - | 4.92 | 1.14 | [3] |
Antimicrobial and Antitubercular Activities
Emerging research also points to the potential of pyridinyl oxadiazole compounds in combating infectious diseases. They have been investigated as inhibitors of the mycobacterial respiratory cytochrome bc1 complex and EthR, a transcriptional repressor in Mycobacterium tuberculosis, highlighting their potential as novel anti-tubercular agents.[5]
Experimental Methodologies
The evaluation of the therapeutic potential of pyridinyl oxadiazole compounds involves a range of standard and specialized experimental protocols.
Cytotoxicity and Anticancer Activity:
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation. Cancer cells are incubated with the test compounds for a specified period (e.g., 72 hours), after which the MTT reagent is added. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by measuring its absorbance. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[1]
Enzyme Inhibition Assays:
-
Cholinesterase Inhibition Assay (Ellman's Method): This method is used to determine the inhibitory activity of compounds against AChE and BuChE. The assay measures the hydrolysis of acetylthiocholine (or butyrylthiocholine) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically. The rate of color development is proportional to the enzyme activity, and the inhibition is calculated by comparing the rates in the presence and absence of the test compound.
-
Monoamine Oxidase (MAO) Inhibition Assay: The activity of MAO-A and MAO-B is typically measured using a fluorometric or radiometric assay. A specific substrate for each isoform is incubated with the enzyme in the presence or absence of the inhibitor. The rate of product formation is then quantified, and the IC50 value is determined.
-
Cyclooxygenase (COX) Inhibition Assay: The inhibitory effect on COX-1 and COX-2 is often determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins by the respective enzyme. The concentration of prostaglandins is then quantified, and the percentage of inhibition is calculated.
Molecular Docking and Dynamics Simulations:
-
In Silico Studies: Computational methods are frequently employed to predict the binding modes and affinities of pyridinyl oxadiazole compounds with their target proteins. Molecular docking simulations are used to identify the most favorable binding poses, while molecular dynamics simulations are used to assess the stability of the ligand-protein complex over time. These studies provide valuable insights into the structure-activity relationships of the compounds.[1]
This technical guide underscores the significant therapeutic potential of pyridinyl oxadiazole compounds across a spectrum of diseases. The detailed data and pathway visualizations provided herein are intended to facilitate further research and accelerate the development of this promising class of molecules into clinically effective drugs.
References
- 1. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis is a two-step process commencing with the formation of a pyridin-3-yl amidoxime intermediate, followed by its condensation with succinic anhydride to yield the final product.
Experimental Protocols
The synthesis is performed in two main stages as detailed below.
Stage 1: Synthesis of Pyridin-3-yl Amidoxime
-
Reaction Setup: In a suitable reaction vessel, dissolve the starting nitrile (0.2 mol) in ethanol (20 mL).[1] To this solution, add a solution of hydroxylamine hydrochloride (0.4 mol) in water (40 mL).[1]
-
Addition of Base: Slowly add a solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) to the reaction mixture.[1]
-
Reaction Conditions: Stir the resulting mixture at 358 K (85 °C) for 5 hours.[1]
-
Work-up and Isolation: After the reaction is complete, concentrate the mixture under vacuum to reduce the volume of water.[1] The resulting suspension is then filtered to collect the solid amidoxime.[1]
-
Purification: Wash the isolated solid with cold water and dry it under vacuum to obtain the purified pyridin-3-yl amidoxime.[1]
Stage 2: Synthesis of this compound
-
Reactant Preparation: Thoroughly triturate a mixture of the pyridin-3-yl amidoxime (0.04 mol) obtained from Stage 1 and succinic anhydride (0.08 mol).[1]
-
Reaction Conditions: Heat the triturated mixture in an oil bath to 403 K (130 °C) and maintain this temperature for 4 hours.[1]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Wash the resulting product with cold water and collect it by filtration.[1]
-
Purification: Recrystallize the crude product from ethanol to obtain the purified this compound.[1] Block-shaped crystals suitable for X-ray diffraction can be obtained from methanol.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesized compound.
| Parameter | Value |
| Molecular Formula | C₁₀H₉N₃O₃ |
| Molecular Weight | 219.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 6.1298 (12) Å |
| b | 6.8194 (14) Å |
| c | 23.426 (5) Å |
| V | 979.2 (3) ų |
| Z | 4 |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Analytical Characterization of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid , a heterocyclic compound of interest in pharmaceutical research. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this molecule.
Introduction
This compound is a molecule featuring a pyridine ring linked to a 1,2,4-oxadiazole core, with a propanoic acid side chain. This unique combination of functional groups necessitates a multi-faceted analytical approach for comprehensive characterization. The methods outlined below cover structural elucidation, purity assessment, and determination of key physical properties.
Physicochemical Properties
A summary of the fundamental physicochemical properties of the target compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₃ | [1] |
| Molecular Weight | 219.20 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Melting Point | Not explicitly reported, but synthesis involves heating to 403 K (130 °C) | [1] |
Analytical Methods and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on data from structurally related compounds, the following protocols are recommended for acquiring ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse width of 30°, acquisition time of 4 seconds, relaxation delay of 1 second.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse width of 30°, acquisition time of 2 seconds, relaxation delay of 2 seconds.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
The expected chemical shifts, based on the analysis of similar structures, are summarized in Table 2.
Table 2: Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | ~9.2 (s) | ~152 |
| Pyridine-H4 | ~8.7 (d) | ~135 |
| Pyridine-H5 | ~7.5 (dd) | ~124 |
| Pyridine-H6 | ~8.3 (d) | ~148 |
| -CH₂- (propanoic acid) | ~3.3 (t) | ~28 |
| -CH₂- (propanoic acid) | ~2.9 (t) | ~30 |
| -COOH | ~12.5 (br s) | ~173 |
| Oxadiazole-C3 | - | ~168 |
| Oxadiazole-C5 | - | ~178 |
| Pyridine-C3 | - | ~127 |
Note: Predicted values are based on general chemical shift ranges for these functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Acquire the spectrum in both positive and negative ion modes.
-
In positive ion mode, expect to observe the protonated molecule [M+H]⁺.
-
In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻.
-
Perform tandem MS (MS/MS) on the parent ions to obtain fragmentation data.
-
Data Presentation: Expected Mass Spectrometry Data
Table 3: Expected Mass-to-Charge Ratios (m/z)
| Ion | Expected m/z |
| [M+H]⁺ | 220.07 |
| [M+Na]⁺ | 242.05 |
| [M-H]⁻ | 218.06 |
The fragmentation of the 1,2,4-oxadiazole ring is a key diagnostic tool in mass spectrometry.
References
Application Note: NMR Spectroscopic Analysis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a key structural motif in a variety of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such small organic molecules.[1][2] This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for the title compound, along with representative data.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are referenced to a standard internal solvent signal.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 12.35 | br s | - | 1H | COOH |
| 9.28 | d | 2.2 | 1H | Pyridine-H2 |
| 8.79 | dd | 4.8, 1.6 | 1H | Pyridine-H6 |
| 8.41 | ddd | 8.0, 2.2, 1.6 | 1H | Pyridine-H4 |
| 7.62 | dd | 8.0, 4.8 | 1H | Pyridine-H5 |
| 3.45 | t | 7.5 | 2H | -CH₂- (α to oxadiazole) |
| 2.91 | t | 7.5 | 2H | -CH₂- (α to COOH) |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 178.2 | C=O (Carboxylic Acid) |
| 172.5 | C5 (Oxadiazole) |
| 167.9 | C3 (Oxadiazole) |
| 152.8 | Pyridine-C2 |
| 148.1 | Pyridine-C6 |
| 135.7 | Pyridine-C4 |
| 125.9 | Pyridine-C3 |
| 124.3 | Pyridine-C5 |
| 30.8 | -CH₂- (α to COOH) |
| 24.5 | -CH₂- (α to oxadiazole) |
Experimental Protocols
A standard protocol for the NMR analysis of small organic molecules is outlined below.[3]
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipette and tips
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube using a pipette.
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
2. NMR Data Acquisition
-
Instrumentation:
-
500 MHz NMR Spectrometer
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton pulse sequence with water suppression (e.g., noesygppr1d) can be used if necessary, although for DMSO-d₆ a simple zg pulse program is often sufficient.[3]
-
Temperature: 298 K (25 °C)[3]
-
Spectral Width: 12 ppm[3]
-
Acquisition Time: 4 seconds[3]
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Transmitter Frequency: Centered on the aromatic and aliphatic region.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).
-
Temperature: 298 K (25 °C)
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants to aid in structural assignment.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship of the structural components of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Structural components of the target molecule.
References
- 1. omicsonline.org [omicsonline.org]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed theoretical protocol for the quantitative analysis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid in a biological matrix (human plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on established principles for the analysis of small polar molecules and serve as a robust starting point for method development and validation.
Introduction
This compound is a heterocyclic compound containing a pyridine ring, a 1,2,4-oxadiazole core, and a propanoic acid side chain. The 1,2,4-oxadiazole moiety is recognized for its role in various biologically active compounds.[1][2] Accurate and sensitive quantification of such molecules in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development.
This application note details a proposed LC-MS/MS method for the determination of this compound. The protocol covers sample preparation from human plasma, liquid chromatography conditions, and mass spectrometer parameters for selective and sensitive detection using Multiple Reaction Monitoring (MRM).
Compound Properties:
| Property | Value | Reference |
| Chemical Formula | C₁₀H₉N₃O₃ | [1][3] |
| Molecular Weight | 219.20 g/mol | [3][4] |
| CAS Number | 876716-11-9 | [3] |
| Structure | Pyridine-Oxadiazole-Propanoic Acid | [1] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of the analyte from human plasma. Protein precipitation is a simple and effective method for removing high molecular weight interferences.[5]
Materials:
-
Human plasma samples
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled version of the analyte)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of >12,000 x g
-
LC-MS vials with inserts
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to an LC-MS vial.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, or dilute with the initial mobile phase (95% Water/ACN + 0.1% Formic Acid) to reduce solvent strength before injection.
-
Inject 5-10 µL of the final solution into the LC-MS/MS system.
Caption: Experimental workflow for sample preparation.
Liquid Chromatography (LC) Method
The separation is proposed using a reverse-phase C18 column, which is suitable for retaining and separating polar compounds. The use of formic acid as a mobile phase modifier aids in protonation of the analyte for better peak shape and ionization efficiency.
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See table below |
LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Mass Spectrometry (MS) Method
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode (ESI+), which is effective for compounds containing basic nitrogen atoms like the pyridine moiety.
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 550°C |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Results and Discussion
Predicted Mass Fragmentation
The protonated molecule [M+H]⁺ of this compound has an expected m/z of 220.1. Under collision-induced dissociation (CID), fragmentation is predicted to occur at several key locations. The 1,2,4-oxadiazole ring is susceptible to cleavage, and the propanoic acid side chain can undergo characteristic losses.[6][7]
Proposed Fragmentation Pathways:
-
Loss of H₂O (-18 Da): A common loss from the carboxylic acid group, leading to a fragment at m/z 202.1.
-
Loss of COOH radical (-45 Da): Cleavage of the bond between the ethyl chain and the carboxyl group, resulting in a fragment at m/z 175.1.
-
Oxadiazole Ring Cleavage: The heterocyclic 1,2,4-oxadiazole ring can fragment. A characteristic cleavage may lead to the formation of the pyridin-3-yl nitrile cation (m/z 105.0) or related fragments.[6]
Caption: Predicted fragmentation of the parent ion.
MRM Transitions for Quantification
Based on the predicted fragmentation, the following MRM transitions are proposed for sensitive and selective quantification. An intense and specific product ion should be chosen as the "quantifier," while a second product ion can serve as the "qualifier" for confirmation.
Proposed MRM Transitions:
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Transition Type |
| This compound | 220.1 | 175.1 | Quantifier |
| This compound | 220.1 | 105.0 | Qualifier |
Conclusion
This application note provides a comprehensive, albeit theoretical, LC-MS/MS protocol for the quantitative analysis of this compound in human plasma. The proposed sample preparation, chromatography, and mass spectrometry conditions are based on established analytical principles for similar small molecules and offer a strong foundation for method development. Experimental verification and validation are required to confirm the predicted fragmentation patterns and optimize the method parameters for specific research or clinical applications.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 3. tecan.com [tecan.com]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
using 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid in cancer research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganetespib (formerly STA-9090) is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical for the proliferation, survival, and signaling pathways of cancer cells.[2] In a variety of tumor cells, Hsp90 is upregulated and plays a crucial role in the conformational maturation and stability of oncoproteins such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and cell cycle regulators.[3][4] Ganetespib binds to the N-terminal ATP-binding pocket of Hsp90, leading to the proteasomal degradation of these client proteins.[1] This action disrupts multiple oncogenic signaling pathways simultaneously, including the PI3K/Akt, MAPK, and JAK/STAT pathways, resulting in cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][3]
Structurally distinct from the first-generation ansamycin-based Hsp90 inhibitors, Ganetespib has demonstrated a more favorable safety profile, notably lacking the hepatotoxicity associated with earlier compounds.[1][5] Preclinical and clinical studies have shown its efficacy across a broad spectrum of solid and hematological malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and leukemia.[1][6] These application notes provide an overview of Ganetespib's mechanism of action, quantitative data on its anti-cancer activity, and detailed protocols for its use in in vitro cancer research.
Mechanism of Action
Ganetespib competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent degradation of Hsp90 client proteins by the proteasome. The degradation of these oncoproteins simultaneously blocks multiple signal transduction cascades that are often redundant in cancer cells, offering a significant therapeutic advantage.[5] A key indicator of Hsp90 inhibition is the compensatory upregulation of heat shock protein 70 (Hsp70).[2]
Caption: Ganetespib inhibits Hsp90, leading to client protein degradation and downstream effects.
Data Presentation
In Vitro Cytotoxicity of Ganetespib
The following table summarizes the 50% inhibitory concentration (IC50) values of Ganetespib in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Breast Cancer | |||
| MCF-7 | Hormone Receptor-Positive | 25 | [7] |
| T47D | Hormone Receptor-Positive | 15 | [7] |
| BT-474 | HER2-Positive | 13 | [7] |
| Sk-BR3 | HER2-Positive | 25 | [7] |
| MDA-MB-231 | Triple-Negative | Low nM range | [7] |
| OCUB-M | Triple-Negative | Low nM range | [7] |
| SUM149 | Inflammatory Breast Cancer | 13 | [6] |
| Non-Small Cell Lung Cancer (NSCLC) | |||
| Various | Genomically-defined | 2-30 | [8] |
| Gastric Cancer | |||
| AGS | EGFR-High | 3.05 | [9] |
| N87 | ErbB2-High | 2.96 | [9] |
| Osteosarcoma | |||
| MG63 | Osteosarcoma | 43 | [10] |
| OSA 8 | Osteosarcoma | 4 | [10] |
| Canine Mast Cell Tumor | |||
| C2 | Mast Cell Tumor | 19 | [10] |
| BR | Mast Cell Tumor | 4 | [10] |
In Vivo Antitumor Activity of Ganetespib
This table presents a summary of the in vivo efficacy of Ganetespib in xenograft models.
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| MCF-7 | Breast Cancer | 100 mg/kg, weekly | Significant reduction in tumor volume | [6] |
| MDA-MB-231 | Breast Cancer | Not specified | Tumor growth suppression | [7] |
| BT-474 | Breast Cancer | Not specified | Tumor regression | [7] |
| NCI-H1975 (EGFR L858R/T790M) | NSCLC | 125 mg/kg, once-weekly for 3 weeks | Greater tumor growth inhibition than 17-AAG | [8] |
| NCI-H1975 (EGFR L858R/T790M) | NSCLC | Consecutive day dosing | Xenograft regressions | [8] |
| 8505C | Anaplastic Thyroid Cancer | Not specified | Retarded tumor growth | [4] |
| TT | Medullary Thyroid Cancer | Not specified | Retarded tumor growth | [4] |
Experimental Protocols
Caption: A typical workflow for evaluating the in vitro effects of Ganetespib.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Ganetespib on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Ganetespib (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ganetespib in complete medium. The final concentrations should typically range from 0.1 nM to 1 µM. Remove the medium from the wells and add 100 µL of the Ganetespib dilutions. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying Ganetespib-induced apoptosis by flow cytometry.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
Ganetespib (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Ganetespib (e.g., 0, 25, 50 nM) for 24-48 hours.[14]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[15]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Western Blot Analysis of Hsp90 Client Proteins
This protocol is for assessing the degradation of Hsp90 client proteins following Ganetespib treatment.
Materials:
-
Cancer cell lines of interest
-
Ganetespib (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, EGFR, Akt, c-Met, CDK1) and Hsp70. A loading control antibody (e.g., β-actin or GAPDH) is also required.
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of Ganetespib for a specified time (e.g., 24 hours). After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins compared to the loading control. A decrease in client protein levels and an increase in Hsp70 levels are indicative of Hsp90 inhibition.
Conclusion
Ganetespib is a potent Hsp90 inhibitor with significant anti-cancer activity across a wide range of preclinical models. Its ability to simultaneously target multiple oncogenic pathways provides a strong rationale for its continued investigation in cancer therapy. The protocols provided herein offer a framework for researchers to explore the cellular and molecular effects of Ganetespib in various cancer contexts. Careful execution of these experiments will contribute to a better understanding of its therapeutic potential and aid in the development of novel cancer treatment strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of an HSP90 inhibitor, ganetespib, in preclinical thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. protocols.io [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid as a P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a well-characterized efflux pump that plays a critical role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1] P-gp is expressed in various tissues, including the intestines, blood-brain barrier, liver, and kidneys, where it actively transports a wide range of substrates out of cells, thereby limiting their intracellular concentration and efficacy.[2] The development of P-gp inhibitors is a key strategy to overcome MDR and enhance the therapeutic potential of co-administered drugs that are P-gp substrates.[3]
This document provides detailed application notes and experimental protocols for the characterization of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid (hereafter referred to as Compound P3O) as a P-glycoprotein inhibitor.
Mechanism of Action
Compound P3O is hypothesized to act as a competitive or non-competitive inhibitor of P-glycoprotein. By binding to P-gp, it is thought to prevent the efflux of P-gp substrates, such as certain chemotherapeutic agents or fluorescent dyes, leading to their increased intracellular accumulation and, consequently, enhanced cytotoxic effects or fluorescence signals, respectively.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
Application Notes and Protocols for In Vitro Evaluation of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a small molecule whose biological activity is not extensively characterized in publicly available literature. However, analysis of its structural features and comparison with known pharmacophores suggest that it may act as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a Gi-coupled receptor activated by endogenous ligands such as the ketone body β-hydroxybutyrate, as well as by the drug niacin.[1][2] Activation of GPR109A leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling pathway is implicated in various physiological processes, including the regulation of lipolysis and inflammation.[3]
These application notes provide a comprehensive guide to a panel of in vitro assays designed to determine the activity of this compound as a potential GPR109A agonist. The protocols described herein will enable researchers to characterize the compound's potency, efficacy, and downstream functional effects.
GPR109A Signaling Pathway
Upon agonist binding, GPR109A undergoes a conformational change that activates the associated heterotrimeric Gi protein. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit, in its GTP-bound state, inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Concurrently, the activated receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding sterically hinders further G protein coupling and can initiate downstream signaling cascades independent of G proteins.[2][4]
Data Presentation
Quantitative data obtained from the described assays should be summarized for clear comparison. The following table provides a template for presenting the potency (EC₅₀) and efficacy (Emax) of this compound in the respective assays.
| Assay | Cell Line | Parameter Measured | EC₅₀ (nM) | Emax (% of Control) | Positive Control |
| cAMP Inhibition | HEK293-hGPR109A | Inhibition of Forskolin-stimulated cAMP | e.g., 150 | e.g., 95% | Nicotinic Acid |
| β-Arrestin Recruitment | U2OS-hGPR109A-β-arrestin | β-arrestin recruitment | e.g., 300 | e.g., 85% | Nicotinic Acid |
| G-Protein Dissociation | HEK293T | Gαi dissociation from Gβγ | e.g., 120 | e.g., 98% | Nicotinic Acid |
| Cytokine Release | THP-1 Macrophages | Inhibition of TNF-α release | e.g., 500 | e.g., 60% | Nicotinic Acid |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Experimental Workflow
The general workflow for evaluating the in vitro activity of the test compound involves a series of sequential assays to build a comprehensive pharmacological profile.
Experimental Protocols
GPR109A-Mediated cAMP Inhibition Assay
This assay measures the ability of the test compound to inhibit adenylyl cyclase activity, a direct downstream effect of GPR109A activation.
Materials:
-
HEK293 cells stably expressing human GPR109A (HEK293-hGPR109A)
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotic
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA
-
This compound
-
Nicotinic Acid (positive control)
-
Forskolin (FSK)
-
cAMP detection kit (e.g., HTRF-based or AlphaScreen-based)
-
384-well white, solid-bottom, tissue-culture treated plates
Protocol:
-
Cell Plating:
-
Culture HEK293-hGPR109A cells to 80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium.
-
Seed cells into a 384-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound and nicotinic acid in DMSO.
-
Perform serial dilutions in Assay Buffer to create a dose-response curve.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add the diluted test compound, nicotinic acid, or vehicle control to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) to a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM, to be optimized).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, which is crucial for understanding potential biased agonism.
Materials:
-
U2OS or HEK293 cells stably co-expressing GPR109A and a β-arrestin reporter system (e.g., PathHunter® β-arrestin cells)
-
Culture Medium: As recommended by the cell line provider.
-
Assay Buffer: As recommended by the assay kit provider.
-
This compound
-
Nicotinic Acid (positive control)
-
β-arrestin detection reagent kit
-
384-well white, solid-bottom, tissue-culture treated plates
Protocol:
-
Cell Plating:
-
Plate the β-arrestin reporter cells in a 384-well plate according to the supplier's instructions and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and nicotinic acid in Assay Buffer.
-
-
Assay Procedure:
-
Add the diluted compounds to the respective wells.
-
Incubate the plate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and the maximum response of the positive control.
-
Plot the normalized response against the logarithm of the compound concentration to determine the EC₅₀ and Emax values.
-
G-Protein Dissociation Assay
This assay directly measures the activation of the G-protein by monitoring the dissociation of the Gαi subunit from the Gβγ dimer.
Materials:
-
HEK293T cells
-
Plasmids encoding the GPR109A receptor and a G-protein dissociation reporter system (e.g., BRET-based with Gαi-Rluc8 and GFP2-Gγ)
-
Transfection reagent
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin/Streptomycin
-
Assay Buffer: HBSS with 20 mM HEPES
-
This compound
-
Nicotinic Acid (positive control)
-
Luciferase substrate (e.g., coelenterazine h)
-
96-well white, clear-bottom microplates
Protocol:
-
Cell Transfection and Plating:
-
Co-transfect HEK293T cells with plasmids for GPR109A and the G-protein dissociation reporter.
-
After 24 hours, seed the transfected cells into 96-well plates.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and nicotinic acid in Assay Buffer.
-
-
Assay Procedure:
-
Incubate the cells with varying concentrations of the test compounds for 10-15 minutes at room temperature.
-
Add the luciferase substrate to each well.
-
-
Signal Detection:
-
Immediately measure the luminescence signals at the donor and acceptor wavelengths using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates G-protein dissociation.
-
Plot the change in BRET ratio against the log of the compound concentration to determine the EC₅₀ value.[5]
-
Anti-inflammatory Cytokine Release Assay
This functional assay assesses the ability of the test compound to suppress the release of pro-inflammatory cytokines in an immune cell line.
Materials:
-
THP-1 human monocytic cell line
-
Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin/Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for stimulation
-
This compound
-
Nicotinic Acid (positive control)
-
ELISA kit for human TNF-α
-
96-well tissue-culture treated plates
Protocol:
-
Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate and differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the differentiated THP-1 cells with serial dilutions of the test compound or nicotinic acid for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for 18-24 hours.[6]
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
References
- 1. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Drug Delivery Systems for Pyridinyl Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing effective drug delivery systems for pyridinyl oxadiazoles, a promising class of heterocyclic compounds with demonstrated therapeutic potential, particularly in oncology and inflammatory diseases. Due to their often poor aqueous solubility, formulating these compounds into advanced drug delivery systems is crucial for enhancing their bioavailability and therapeutic efficacy. This document outlines protocols for the preparation and characterization of two common and effective delivery platforms: polymeric nanoparticles and liposomes.
Introduction to Pyridinyl Oxadiazoles and Drug Delivery Challenges
Pyridinyl oxadiazoles are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their mechanism of action in cancer is often attributed to the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[3][4][5] Similarly, their anti-inflammatory effects can be mediated through the inhibition of the NF-κB signaling pathway.[6][7][8]
A significant hurdle in the clinical development of many pyridinyl oxadiazoles is their inherent hydrophobicity, leading to poor solubility in aqueous solutions. This characteristic limits their bioavailability and can necessitate high doses that may lead to off-target toxicity. To overcome these challenges, encapsulation of pyridinyl oxadiazoles into drug delivery systems like polymeric nanoparticles and liposomes presents a viable strategy. These carriers can improve solubility, protect the drug from premature degradation, and potentially offer opportunities for targeted delivery.
Drug Delivery System Selection: Nanoparticles and Liposomes
Polymeric Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a well-established and FDA-approved platform for drug delivery. Their biocompatibility and biodegradable nature make them an excellent choice for encapsulating hydrophobic drugs like pyridinyl oxadiazoles. The nanoprecipitation method is a straightforward and reproducible technique for preparing PLGA nanoparticles.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and hydrophobic drugs. For hydrophobic compounds like pyridinyl oxadiazoles, they can be entrapped within the lipid bilayer. The thin-film hydration method is a common and effective technique for preparing liposomes.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization of pyridinyl oxadiazole-loaded nanoparticles and liposomes.
Table 1: Physicochemical Characterization of Pyridinyl Oxadiazole-Loaded PLGA Nanoparticles
| Parameter | Typical Value | Method of Analysis |
| Mean Particle Size (z-average) | 150 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Electrophoretic Light Scattering |
| Drug Loading (%) | 5 - 15% | UV-Vis Spectroscopy / HPLC |
| Encapsulation Efficiency (%) | 70 - 90% | UV-Vis Spectroscopy / HPLC |
Table 2: Physicochemical Characterization of Pyridinyl Oxadiazole-Loaded Liposomes
| Parameter | Typical Value | Method of Analysis |
| Mean Vesicle Size (z-average) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Electrophoretic Light Scattering |
| Drug Loading (%) | 2 - 10% | UV-Vis Spectroscopy / HPLC |
| Encapsulation Efficiency (%) | 60 - 85% | UV-Vis Spectroscopy / HPLC |
Experimental Protocols
Preparation of Pyridinyl Oxadiazole-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes the preparation of PLGA nanoparticles encapsulating a model pyridinyl oxadiazole.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, inherent viscosity ~0.5 dL/g)
-
Pyridinyl oxadiazole derivative
-
Acetone (ACS grade)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the pyridinyl oxadiazole in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise to 20 mL of the aqueous PVA solution under moderate magnetic stirring.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension overnight at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove unencapsulated drug and excess PVA.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and lyophilize.
Preparation of Pyridinyl Oxadiazole-Loaded Liposomes by Thin-Film Hydration
This protocol details the preparation of liposomes containing a pyridinyl oxadiazole derivative.
Materials:
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Pyridinyl oxadiazole derivative
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of the pyridinyl oxadiazole in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 200 nm followed by 100 nm) using a mini-extruder. Perform at least 11 passes through each membrane.
Characterization of Drug Delivery Systems
-
Sample Preparation: Dilute the nanoparticle or liposome suspension with deionized water to an appropriate concentration.
-
Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the z-average mean diameter and polydispersity index (PDI). Use the same instrument in electrophoretic light scattering mode to measure the zeta potential.
-
Standard Curve Preparation: Prepare a standard curve of the pyridinyl oxadiazole in a suitable solvent (e.g., DMSO) by measuring the absorbance at its maximum wavelength (λmax) using a UV-Vis spectrophotometer or by HPLC.
-
Determination of Total Drug: Lyse a known amount of lyophilized nanoparticles or liposomes with a suitable solvent (e.g., DMSO) to release the encapsulated drug. Determine the drug concentration using the standard curve.
-
Determination of Free Drug: Centrifuge the nanoparticle or liposome suspension to separate the formulation from the supernatant containing the unencapsulated drug. Measure the concentration of the drug in the supernatant.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in formulation / Mass of formulation) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in formulation / Initial mass of drug used) x 100
-
-
Setup: Place a known amount of the pyridinyl oxadiazole-loaded nanoparticles or liposomes in a dialysis bag (with an appropriate molecular weight cut-off).
-
Release Medium: Immerse the dialysis bag in a known volume of release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analysis: Determine the concentration of the released drug in the collected samples using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Visualizations
Signaling Pathway
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PyridinylOxadiazole [label="Pyridinyl Oxadiazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [color="#202124"]; RTK -> PI3K [color="#202124"]; PyridinylOxadiazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; PI3K -> PIP3 [color="#202124", label=" (from PIP2)"]; PIP3 -> PDK1 [color="#202124"]; PDK1 -> Akt [color="#202124", label="Phosphorylation"]; mTORC2 -> Akt [color="#202124", label="Phosphorylation"]; Akt -> CellSurvival [color="#202124"]; Akt -> Proliferation [color="#202124"]; Akt -> Angiogenesis [color="#202124"]; } END_OF_DOT Caption: PI3K/Akt signaling pathway inhibition by pyridinyl oxadiazoles.
Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OrganicPhase [label="Prepare Organic Phase\n(PLGA + Pyridinyl Oxadiazole in Acetone)", fillcolor="#F1F3F4", fontcolor="#202124"]; AqueousPhase [label="Prepare Aqueous Phase\n(PVA in Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nanoprecipitation [label="Nanoprecipitation\n(Add Organic to Aqueous Phase)", fillcolor="#FBBC05", fontcolor="#202124"]; SolventEvaporation [label="Solvent Evaporation", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifugation [label="Centrifugation & Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(Size, Zeta, Drug Loading)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> OrganicPhase [color="#202124"]; Start -> AqueousPhase [color="#202124"]; OrganicPhase -> Nanoprecipitation [color="#202124"]; AqueousPhase -> Nanoprecipitation [color="#202124"]; Nanoprecipitation -> SolventEvaporation [color="#202124"]; SolventEvaporation -> Centrifugation [color="#202124"]; Centrifugation -> Characterization [color="#202124"]; Characterization -> End [color="#202124"]; } END_OF_DOT Caption: Workflow for nanoparticle preparation and characterization.
Logical Relationship of Formulation Components
// Nodes Liposome [label="Pyridinyl Oxadiazole-Loaded Liposome", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bilayer [label="Lipid Bilayer", fillcolor="#FBBC05", fontcolor="#202124"]; AqueousCore [label="Aqueous Core", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phospholipid [label="Phosphatidylcholine (SPC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cholesterol [label="Cholesterol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Drug [label="Pyridinyl Oxadiazole\n(Hydrophobic)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AqueousMedium [label="Aqueous Medium (PBS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Liposome -> Bilayer [color="#202124"]; Liposome -> AqueousCore [color="#202124"]; Bilayer -> Phospholipid [color="#202124"]; Bilayer -> Cholesterol [color="#202124"]; Bilayer -> Drug [color="#202124"]; AqueousCore -> AqueousMedium [color="#202124"]; } END_OF_DOT Caption: Components of a pyridinyl oxadiazole-loaded liposome.
References
- 1. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02222J [pubs.rsc.org]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid in Materials Science
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound featuring a pyridinyl group and an oxadiazole ring, functionalized with a propanoic acid tail. While direct applications of this specific molecule in materials science are not extensively documented in current literature, the inherent properties of its constituent moieties—the pyridinyl-oxadiazole core and the carboxylic acid group—suggest significant potential in advanced materials. The oxadiazole ring is known for its excellent thermal and chemical stability, and its electron-withdrawing nature makes it a valuable component in organic electronics.[1] The pyridine group can influence charge transport properties and facilitate intermolecular interactions. The terminal carboxylic acid group offers a versatile handle for further chemical modifications, such as polymer synthesis or surface functionalization.
These application notes provide a detailed overview of the potential uses of this compound in the fields of organic light-emitting diodes (OLEDs) and liquid crystals, based on the performance of structurally similar compounds. Detailed experimental protocols for the synthesis, device fabrication, and characterization are provided to guide researchers in exploring its capabilities.
Section 1: Application in Organic Light-Emitting Diodes (OLEDs)
The pyridinyl-oxadiazole core is a promising scaffold for bipolar host materials and electron-transporting materials (ETMs) in OLEDs. The combination of the electron-donating character of a carbazole or similar moiety with the electron-accepting pyridinyl-oxadiazole unit can lead to materials with balanced charge transport, a critical factor for high-efficiency OLEDs.
Potential Role as a Bipolar Host Material
By incorporating a hole-transporting moiety, derivatives of this compound could function as bipolar host materials for phosphorescent OLEDs (PhOLEDs). The high triplet energy of such molecules would be crucial for efficient energy transfer to blue and green phosphorescent emitters.
Table 1: Performance of Bipolar Host Materials Containing Pyridinyl-Oxadiazole Moieties
| Compound | Emitter | Max. EQE (%) | Current Efficiency (cd/A) | Turn-on Voltage (V) |
| PyOxd-mCz | FIrpic (blue) | 20.8 | 39.7 | 3.5 |
| PyOxd-mCz | Ir(ppy)₃ (green) | 16.4 | 55.2 | - |
| PyOxd-pCz | FIrpic (blue) | - | - | - |
Data extracted from a study on related pyridinyl-oxadiazole derivatives.[2] FIrpic = Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate; Ir(ppy)₃ = Tris(2-phenylpyridine)iridium(III).
Experimental Protocol: Synthesis of a Bipolar Host Material
This protocol describes a hypothetical synthesis of a bipolar host material derived from this compound, followed by a Suzuki cross-coupling reaction.
Diagram 1: Synthetic Pathway for a Bipolar Host Material
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid. Our goal is to help you improve your reaction yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including the target molecule, is the reaction of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration.[1][2] For this specific synthesis, the key starting materials are pyridine-3-amidoxime and succinic anhydride.[3][4]
Q2: I am experiencing low yields. What are the common causes?
A2: Low yields in 1,2,4-oxadiazole synthesis can stem from several factors:
-
Incomplete formation of the O-acylamidoxime intermediate: This can be due to inefficient activation of the carboxylic acid or steric hindrance.
-
Side reactions of the O-acylamidoxime intermediate: This intermediate can be unstable and may revert to the starting materials or undergo other rearrangements.
-
Suboptimal reaction conditions: Temperature, reaction time, and choice of solvent can significantly impact the yield.
-
Difficult purification: The target molecule possesses both a basic pyridine ring and an acidic carboxylic acid group, which can complicate isolation and lead to product loss during workup.
Q3: Are there alternative reagents to succinic anhydride that I can use?
A3: Yes, while succinic anhydride is a common choice, you can also use succinic acid in the presence of a coupling agent. Common coupling agents for 1,2,4-oxadiazole synthesis include 1,1'-Carbonyldiimidazole (CDI), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and dicyclohexylcarbodiimide (DCC).[2] The use of CDI is often favored as it can simplify purification through straightforward liquid-liquid extraction and filtration.
Q4: Can microwave-assisted synthesis improve my yield and reaction time?
A4: Microwave-assisted synthesis has been shown to be a valid and often superior alternative to conventional heating for the synthesis of 1,2,4-oxadiazoles.[2][5][6] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles.[5][6][7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of starting materials: Impure pyridine-3-amidoxime or succinic anhydride. | Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Inefficient acylation: The reaction between the amidoxime and anhydride is not proceeding to completion. | Consider using a coupling agent such as CDI or EDC with succinic acid to form a more reactive intermediate. | |
| Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed or too high, causing decomposition. | For the reaction with succinic anhydride, heating in an oil bath at 130°C (403 K) has been reported.[3] If using a coupling agent, the reaction may proceed at room temperature. | |
| Multiple Spots on TLC, Indicating Byproducts | Decomposition of the O-acylamidoxime intermediate: This is a common side reaction. | Minimize reaction time and consider a one-pot procedure where the intermediate is not isolated. |
| Rearrangement reactions: Although less common, alternative cyclization pathways can occur. | Carefully control the reaction temperature and pH. | |
| Difficulty in Product Purification | Polar nature of the product: The presence of both a pyridine ring and a carboxylic acid makes the compound highly polar and potentially zwitterionic. | Use a mixed-mode or ion-exchange chromatography resin. Recrystallization from a polar solvent like ethanol or methanol has been reported to be effective.[3] |
| Removal of coupling agent byproducts: Byproducts from coupling agents like DCU (from DCC) can be difficult to remove. | If using DCC, filter the reaction mixture to remove the precipitated DCU. Using a water-soluble coupling agent like EDC or an agent like CDI that results in volatile byproducts can simplify purification. |
Data Presentation: Comparison of Synthetic Methods
While a direct quantitative comparison for the synthesis of this compound is not available in the literature, the following table provides a general comparison of common methods for synthesizing similar 1,2,4-oxadiazoles.
| Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Conventional Heating | Pyridine-3-amidoxime, Succinic anhydride | Not explicitly reported, but generally moderate to good for similar compounds. | Simple setup, readily available reagents. | Long reaction times, potential for side reactions at high temperatures. |
| Coupling Agent (e.g., CDI) | Pyridine-3-amidoxime, Succinic acid, CDI | 60-95% for analogous compounds | Milder reaction conditions (often room temperature), simplified purification. | Coupling agents can be expensive and may require specific workup procedures. |
| Microwave-Assisted Synthesis | Pyridine-3-amidoxime, Succinic anhydride | 70-95% for analogous compounds | Drastically reduced reaction times (minutes vs. hours), often higher yields, cleaner reactions.[5][6][8][9] | Requires specialized microwave reactor equipment. |
| One-Pot Synthesis | Pyridine-3-carbonitrile, Hydroxylamine, Succinic anhydride/acid | 50-85% for analogous compounds | Streamlined process, avoids isolation of the amidoxime intermediate. | May require more optimization to balance the different reaction steps. |
Experimental Protocols
Protocol 1: Synthesis via Conventional Heating with Succinic Anhydride
This protocol is adapted from the reported synthesis of this compound.[3]
Step 1: Synthesis of Pyridine-3-amidoxime
-
To a solution of 3-cyanopyridine (0.2 mol) in ethanol (20 mL), add a solution of hydroxylamine hydrochloride (0.4 mol) in water (40 mL).
-
Slowly add a solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) to the mixture.
-
Stir the resulting solution at 85°C (358 K) for 5 hours.
-
Concentrate the mixture under vacuum to reduce the volume of water.
-
Filter the resulting suspension to collect the solid amidoxime.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Synthesis of this compound
-
Thoroughly triturate a mixture of pyridine-3-amidoxime (0.04 mol) and succinic anhydride (0.08 mol).
-
Heat the mixture in an oil bath to 130°C (403 K) and maintain this temperature for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the solid product with cold water, filter, and recrystallize from ethanol to obtain the final product.
Protocol 2: Microwave-Assisted Synthesis (General Procedure)
This is a general procedure based on microwave-assisted synthesis of similar 1,2,4-oxadiazole derivatives.[5][6][7][8][9]
-
In a microwave-safe reaction vessel, combine pyridine-3-amidoxime (1 equivalent) and succinic anhydride (1.1-1.5 equivalents).
-
If a solvent is used, a high-boiling polar aprotic solvent such as DMF or DMSO is often suitable. Solvent-free conditions may also be possible.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature between 120-150°C for 5-20 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and proceed with an appropriate workup, which may involve precipitation by adding water, followed by filtration and recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for improving reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as nicotinamide oxime and succinic anhydride, as well as side products from the cyclization reaction. Hydrolysis of the O-acyl amidoxime intermediate is a common side reaction, which can lead to the presence of the starting amidoxime.[1]
Q2: Which purification techniques are most suitable for this compound?
A2: Recrystallization, column chromatography, and acid-base extraction are all viable purification methods. The choice of technique will depend on the nature and quantity of the impurities, as well as the desired final purity.
Q3: My purified compound shows a yellow or brown discoloration. What is the cause and how can I remove it?
A3: Discoloration can be due to the presence of degradation products or colored impurities.[2] Purification by recrystallization, often with the addition of activated charcoal, or by column chromatography can typically yield a colorless, crystalline solid.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
-
Possible Cause: The solution may be too dilute, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a Seed Crystal: If available, add a small crystal of the pure compound to the solution.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Use an Anti-Solvent: If the compound is highly soluble, consider a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a good solvent and then slowly add a miscible solvent in which the compound is poorly soluble until the solution becomes cloudy. Gently warm to redissolve and then cool slowly.
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Possible Cause: The cooling process is too rapid, the presence of impurities is depressing the melting point, or the solvent is not ideal.
-
Troubleshooting Steps:
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Add More Solvent: Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and then cool slowly.
-
Change Solvent System: Experiment with different solvents or solvent mixtures.
-
Pre-purification: If significant impurities are present, consider a preliminary purification step like column chromatography before recrystallization.
-
Column Chromatography
Issue 1: The compound streaks on the TLC plate.
-
Possible Cause: The sample is too concentrated, or the compound is strongly interacting with the stationary phase. Carboxylic acids and pyridines can both cause streaking on silica gel.[3]
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare a more dilute solution of your compound for TLC analysis.[3]
-
Modify the Mobile Phase: For carboxylic acids, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve the spot shape.[3] For the basic pyridine moiety, adding a small amount of a basic modifier like triethylamine or pyridine can reduce tailing.[4]
-
Issue 2: Poor separation of the product from impurities.
-
Possible Cause: The chosen solvent system does not have the optimal polarity.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Systematically vary the ratio of the polar and non-polar solvents in your eluent based on TLC analysis to achieve better separation. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to first elute less polar impurities and then the desired product.
-
Acid-Base Extraction
Issue 1: Low recovery of the final product.
-
Possible Cause: Incomplete extraction into the aqueous or organic layer, or emulsion formation.
-
Troubleshooting Steps:
-
Ensure Complete pH Adjustment: When extracting the carboxylic acid into a basic aqueous solution, ensure the pH is sufficiently high (at least 2 pH units above the pKa of the carboxylic acid). When acidifying to precipitate the product, ensure the pH is sufficiently low (at least 2 pH units below the pKa).
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent for better recovery than a single extraction with a large volume.
-
Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
Data Presentation
| Purification Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 60-90% | High purity, scalable | Can have lower yield, requires finding a suitable solvent |
| Column Chromatography | 95-99% | 50-80% | Good for separating complex mixtures | Can be time-consuming and require large solvent volumes |
| Acid-Base Extraction | 90-98% | 70-95% | Good for removing neutral and basic/acidic impurities | May not remove impurities with similar acidic/basic properties |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Good solvents for recrystallization are ethanol and methanol.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A mixture of ethyl acetate and hexanes with a small amount of acetic acid is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica gel containing the sample to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Acidification: Combine the aqueous layers and cool in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3), which will precipitate the purified carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water.
-
Drying: Dry the purified product under vacuum.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: Workflow for purification using acid-base extraction.
References
Technical Support Center: Synthesis of 1,2,4-Oxadiazole Derivatives
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, offering probable causes and recommended solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Analytical data (e.g., TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with significant amounts of starting materials remaining.
| Probable Cause | Recommended Solution |
| Incomplete Acylation of Amidoxime | Ensure the carboxylic acid is properly activated. Use a reliable coupling agent like HATU in combination with a non-nucleophilic base such as DIPEA.[1] |
| Inefficient Cyclodehydration | The cyclization of the O-acyl amidoxime intermediate is often the most challenging step and may require forcing conditions.[1] For thermal cyclization, consider refluxing in a high-boiling solvent like toluene or xylene. For base-mediated cyclization, strong, non-nucleophilic bases like TBAF in dry THF are effective.[1] Superbase systems such as NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[1] |
| Incompatible Functional Groups | The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the reaction.[1][2] Consider using appropriate protecting groups for these functionalities before proceeding with the synthesis. |
| Poor Choice of Solvent | The solvent plays a crucial role in the reaction's success. Aprotic solvents like DMF, THF, DCM, and MeCN are generally preferred for base-catalyzed cyclizations, while protic solvents such as water or methanol can be detrimental.[1] |
Issue 2: Presence of a Major Side Product
Symptom: Analytical data indicates the formation of significant impurities, potentially with masses corresponding to intermediates or rearranged products.
| Probable Cause | Recommended Solution |
| Cleavage of the O-Acyl Amidoxime Intermediate | This is a common side reaction, particularly in the presence of water or with prolonged heating, leading back to the amidoxime starting material.[1][3][4] To minimize this, use anhydrous conditions and reduce reaction time and temperature for the cyclodehydration step whenever possible.[1] |
| Boulton-Katritzky Rearrangement | 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo thermal rearrangement to other heterocyclic systems, often facilitated by acid or moisture.[1][5] To prevent this, maintain neutral and anhydrous conditions during workup and purification, and store the final compound in a dry environment.[1] |
| Nitrile Oxide Dimerization | When using the 1,3-dipolar cycloaddition route, the nitrile oxide intermediate can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide), which is often a competing and sometimes favored pathway.[1][6] |
| Formation of 1,3,4-Oxadiazole Isomer | Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange to the 1,3,4-isomer.[1] If using photochemical methods, carefully control the irradiation wavelength and other reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles starting from amidoximes and carboxylic acids?
A1: The most frequent bottleneck is the final cyclodehydration of the O-acyl amidoxime intermediate.[1] This step often requires elevated temperatures or the use of strong bases to proceed efficiently.[1] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1]
Q2: I am observing a significant amount of a side product with the mass of a nitrile oxide dimer in my 1,3-dipolar cycloaddition reaction. How can I minimize this?
A2: Nitrile oxide dimerization is a common challenge in this synthetic route.[1][6] To favor the desired cycloaddition with the nitrile, you can try slowly adding the nitrile oxide precursor to the reaction mixture containing an excess of the nitrile. This helps to keep the concentration of the nitrile oxide low at any given time, thus reducing the rate of dimerization.
Q3: My purified 1,2,4-oxadiazole seems to be degrading over time, and I'm seeing the appearance of an isomeric impurity. What could be the cause?
A3: It is likely that your 1,2,4-oxadiazole is undergoing a Boulton-Katritzky rearrangement, which can be triggered by heat, acid, or moisture, especially for 3,5-disubstituted derivatives with a saturated side chain.[1] To minimize this, ensure you use neutral, anhydrous conditions for your final workup and purification, and store the compound in a cool, dry, and dark environment.[1]
Q4: Can microwave irradiation be used to improve my 1,2,4-oxadiazole synthesis?
A4: Yes, microwave-assisted synthesis can be a very effective method for preparing 1,2,4-oxadiazoles, often leading to significantly reduced reaction times and improved yields.[6][7][8][9][10] It is particularly useful for promoting the challenging cyclodehydration step.[7][11]
Q5: Are there any catalysts that can facilitate the synthesis of 1,2,4-oxadiazoles?
A5: Several catalysts can be employed depending on the synthetic route. For the reaction of amidoximes with nitriles, a combination of PTSA and ZnCl₂ has been shown to be an efficient and mild catalyst system.[12] For room temperature cyclization of O-acyl amidoximes, tetrabutylammonium fluoride (TBAF) is a commonly used catalyst.[13][14] Graphene oxide has also been reported as a metal-free, heterogeneous catalyst with dual oxidizing and acidic properties.[15]
Experimental Protocols
Protocol 1: Classical Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via Acyl Chloride
This protocol describes the reaction of an amidoxime with an acyl chloride followed by thermal cyclodehydration.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.[16]
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[16]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[16]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.[16]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).[16]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[16]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis in a Superbase Medium at Room Temperature
This protocol details a one-pot synthesis from an amidoxime and a carboxylic acid ester.[2]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.[16]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.[2][16]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.[16]
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of 1,2,4-oxadiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. wjarr.com [wjarr.com]
- 11. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
stability issues of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid in solution
This technical support center provides guidance on the stability of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound, and for 1,2,4-oxadiazole derivatives in general, is its susceptibility to pH-dependent degradation. The 1,2,4-oxadiazole ring can undergo hydrolytic cleavage under both acidic and basic conditions, leading to the formation of degradation products.
Q2: At what pH is this compound most stable?
Q3: What are the expected degradation products of this compound?
A3: Based on the known degradation mechanism of other 1,2,4-oxadiazoles, the primary degradation pathway involves the opening of the oxadiazole ring.[1] At low pH, this is initiated by the protonation of a nitrogen atom in the ring, followed by a nucleophilic attack. At high pH, a nucleophilic attack on a carbon atom in the ring leads to an anionic intermediate that then facilitates ring opening.[1] The expected degradation would likely result in the formation of an aryl nitrile derivative.[1]
Q4: Can temperature and light affect the stability of this compound in solution?
A4: While the primary factor is pH, temperature can also influence the rate of degradation. As with most chemical reactions, higher temperatures are expected to accelerate the degradation process. The impact of light has not been specifically detailed in the available literature for this class of compounds, but it is always good practice to protect solutions from light, especially during long-term storage, to minimize the risk of photochemical degradation.
Q5: Are there any solvents or excipients known to be incompatible with this compound?
A5: The stability of 1,2,4-oxadiazole derivatives can be influenced by the presence of proton donors. For instance, in the absence of a proton donor like water (e.g., in dry acetonitrile), the anionic intermediate formed under basic conditions may revert to the parent compound, thus enhancing stability.[1] Therefore, the choice of co-solvents and excipients is crucial. It is advisable to perform compatibility studies with any new formulation components.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or concentration over time in solution. | pH-dependent degradation of the 1,2,4-oxadiazole ring. | Buffer the solution to a pH between 3 and 5.[1][2] Verify the pH of your final solution. |
| Elevated storage temperature. | Store solutions at recommended temperatures (e.g., 2-8°C or frozen) and minimize exposure to ambient temperature. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products due to ring opening. | Characterize the new peaks using techniques like LC-MS or NMR to confirm their identity as degradation products. Compare the retention times with those of the parent compound. |
| Reaction with incompatible excipients or solvent impurities. | Review the composition of your solution. If possible, prepare a simplified formulation to identify the problematic component. | |
| Inconsistent results in biological assays. | Degradation of the active compound leading to lower effective concentrations. | Prepare fresh solutions before each experiment. Re-evaluate the stability of the compound under your specific assay conditions (e.g., media, temperature). |
| Precipitation of the compound from solution. | Poor solubility at the working concentration and pH. | Determine the solubility of the compound at different pH values. Consider the use of co-solvents or other formulation strategies to enhance solubility. |
Data Presentation
Table 1: pH-Dependent Stability of a Structurally Related 1,2,4-Oxadiazole Derivative (BMS-708163)
Note: This data is for a different 1,2,4-oxadiazole derivative and should be used as a general guide. Stability of this compound may vary.
| pH | Degradation Rate Constant (k) at 25°C | Half-life (t½) |
| 1.0 | High | Short |
| 3.0 | Low | Long |
| 5.0 | Low | Long |
| 7.0 | Moderate | Moderate |
| 9.0 | High | Short |
| 11.0 | Very High | Very Short |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This protocol outlines a general HPLC method suitable for monitoring the stability of this compound and detecting potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient:
-
Start with a low percentage of B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over a suitable time (e.g., 15-20 minutes) to ensure separation of the parent compound from any degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (typically in the range of 254-280 nm).
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare solutions of the test compound in buffers of different pH values (e.g., pH 2, 4, 7, 9, 12). b. Incubate the solutions at a controlled temperature (e.g., 40°C for accelerated stability). c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench any reaction if necessary (e.g., by neutralizing the pH), and inject it into the HPLC system. d. Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks.
Visualizations
Degradation Pathway of 1,2,4-Oxadiazole Ring
Caption: General degradation pathway of the 1,2,4-oxadiazole ring under acidic and basic conditions.
Experimental Workflow for Stability Analysis
References
Technical Support Center: Overcoming Solubility Challenges of Pyridinyl Oxadiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with pyridinyl oxadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: My pyridinyl oxadiazole compound shows poor aqueous solubility. What are the initial steps I should consider?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyridinyl oxadiazoles. Initial steps should involve a systematic assessment of the compound's physicochemical properties. Consider the following:
-
Isomerism: The isomeric form of the oxadiazole ring can significantly influence solubility. Studies have shown that 1,3,4-oxadiazole isomers tend to be more soluble than their 1,2,4-oxadiazole counterparts due to differences in their charge distributions and dipole moments.[1]
-
Substituents: The nature of the substituents on both the pyridine and oxadiazole rings plays a critical role. Generally, the addition of non-polar, aryl groups can decrease aqueous solubility, whereas smaller, polar, or ionizable groups can enhance it.[2]
-
LogP/LogD: Determine the lipophilicity of your compound. While there isn't always a direct linear relationship, highly lipophilic compounds (LogD > 2.0) are more likely to exhibit poor aqueous solubility.[1]
-
Crystal Form (Polymorphism): The crystalline structure of your solid compound can impact its solubility. Different polymorphs of the same compound can have different solubilities.
Q2: What are the main formulation strategies to enhance the solubility of pyridinyl oxadiazole compounds?
A2: Several formulation strategies can be employed to improve the solubility and dissolution rate of these compounds. The primary approaches include:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution.[3][4][5]
-
Particle Size Reduction: Decreasing the particle size to the micro or nano level increases the surface area, leading to a faster dissolution rate.[6][7] This is governed by the Noyes-Whitney equation.[6]
-
Prodrug Approach: Chemically modifying the compound to create a more soluble prodrug that converts to the active parent drug in vivo.[8][9]
-
Co-solvency: Using a mixture of water and a water-miscible solvent in which the drug has higher solubility.[10]
-
Complexation: Forming inclusion complexes with agents like cyclodextrins to encapsulate the poorly soluble drug and increase its apparent solubility.[11][12]
Q3: How do I choose the right solubility enhancement technique for my specific compound?
A3: The choice of strategy depends on the physicochemical properties of your drug, the desired dosage form, and the stage of development.[13]
-
For early-stage development , flexible and rapid methods like using co-solvents for in vitro assays might be suitable.
-
For Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability), strategies that increase the dissolution rate, such as solid dispersions and nanosuspensions, are particularly promising for improving oral bioavailability.[3][6]
-
If the compound has ionizable groups , pH adjustment or salt formation can be a straightforward and effective approach.[14]
-
For compounds sensitive to heat, solvent-based methods or lyophilization might be preferred over melt-based techniques.[15]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during in vitro assays.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Exceeding Aqueous Solubility Limit | Use a co-solvent system. | Protocol: Prepare a stock solution of the pyridinyl oxadiazole compound in a water-miscible organic solvent like DMSO or ethanol. For the assay, dilute the stock solution into the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system. |
| pH-Dependent Solubility | Determine the pKa of the compound and adjust the buffer pH. | Protocol: Measure the compound's solubility at different pH values. The pyridine moiety is basic and its solubility will likely increase at a lower pH. Adjust the pH of your experimental buffer to a range where the compound remains soluble without compromising the assay's integrity. |
| Compound Instability | Prepare fresh solutions immediately before use. | Protocol: Avoid long-term storage of diluted aqueous solutions. Prepare the final working solution from a concentrated stock just prior to starting the experiment. |
Issue 2: Poor oral bioavailability observed in animal studies despite good in vitro activity.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Dissolution Rate-Limited Absorption | Formulate as a solid dispersion. | Solvent Evaporation Method for Solid Dispersion: 1. Dissolve the pyridinyl oxadiazole compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone).[16]2. Evaporate the solvent under vacuum to obtain a solid mass.3. Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform powder for administration.[15][16] |
| Low Solubility in GI Fluids | Develop a nanosuspension formulation. | High-Pressure Homogenization for Nanosuspension: 1. Disperse the micronized drug powder in an aqueous solution containing a surfactant or stabilizer (e.g., Poloxamer 188, TPGS).[7][17]2. Subject the suspension to high-pressure homogenization for a sufficient number of cycles until the desired particle size (typically 100-500 nm) is achieved.[6][17]3. The resulting nanosuspension can be used directly as a liquid dosage form or further processed into a solid form.[18] |
| Metabolic Instability | Consider a prodrug strategy. | Phosphate Ester Prodrug Synthesis: 1. If your compound has a suitable hydroxyl group, it can be reacted with a phosphorylating agent (e.g., phosphorus oxychloride) in the presence of a base.2. The resulting phosphate ester is typically much more water-soluble and can be cleaved in vivo by phosphatases to release the parent drug.[19] |
Quantitative Data Summary
The following table summarizes the potential improvement in solubility that can be achieved with different enhancement strategies, based on examples from the literature for poorly soluble compounds.
| Strategy | Parent Compound Solubility | Formulation Solubility | Fold Increase | Reference Compound(s) |
| Prodrug Approach | 0.2 µg/mL | 12 mg/mL | 60,000x | N-phosphonoamino prodrug[20] |
| Prodrug Approach | 2.3 mg/mL | >100 mg/mL | >43x | Fosaprepitant (N-phosphono prodrug)[20] |
| Prodrug Approach | <0.01 mg/mL (approx.) | ~0.52 mg/mL | ~52x | Docetaxel-glycopyranoside ester[8] |
| Solid Dispersion | Low | Significantly Increased | Varies | Carbamazepine in PEG 4000[12] |
| Nanosuspension | Low | Increased Saturation Solubility | Varies | Danazol[21] |
Visualizing Experimental Workflows
A clear workflow is essential for successfully implementing these solubility enhancement techniques.
Caption: Workflow for selecting a solubility enhancement strategy.
Below is a more detailed logical diagram for deciding which path to take.
Caption: Decision tree for choosing a solubility enhancement method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Solid Dispersion - A Strategy for Improving the Solubility of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. wjbphs.com [wjbphs.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journal.appconnect.in [journal.appconnect.in]
- 15. japsonline.com [japsonline.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. ijhsr.org [ijhsr.org]
- 18. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sphinxsai.com [sphinxsai.com]
- 20. acs.org [acs.org]
- 21. jddtonline.info [jddtonline.info]
Technical Support Center: Optimizing Reactions of Nitriles with Succinic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when reacting nitriles with succinic anhydride. The primary focus is on the Friedel-Crafts acylation of aromatic nitriles, a challenging but valuable transformation in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected product when reacting an aromatic nitrile with succinic anhydride?
The primary expected product is a β-(cyanoaroyl)propionic acid, resulting from the Friedel-Crafts acylation of the aromatic ring. The succinic anhydride acts as the acylating agent in the presence of a Lewis acid catalyst.
Q2: Why is my Friedel-Crafts acylation of a nitrile-containing aromatic compound failing or giving low yields?
Low yields in this reaction are common and can be attributed to several factors.[1] The most significant is the deactivating nature of the nitrile (cyano) group, which is strongly electron-withdrawing.[1] This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[1] Other common causes include inactive catalyst due to moisture, insufficient catalyst loading, or suboptimal reaction temperatures.[1][2]
Q3: Can the nitrile group itself react with succinic anhydride?
Under typical Friedel-Crafts conditions, the nitrile group is generally not expected to react directly with succinic anhydride. However, under strongly acidic conditions, the nitrile is susceptible to hydrolysis, first to an amide and then to a carboxylic acid.[3][4][5][6][7] This is a critical potential side reaction to consider.
Q4: What are the best catalysts for this reaction?
Anhydrous aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for Friedel-Crafts acylations.[8] However, due to the deactivating nature of the nitrile group, a stoichiometric amount or even an excess of the catalyst is often required.[1] This is because the product, a ketone, can form a stable complex with the catalyst, rendering it inactive.[1]
Q5: How can I improve the yield of my Friedel-Crafts acylation with an aromatic nitrile?
To improve the yield, consider the following strategies:
-
Ensure Anhydrous Conditions: The Lewis acid catalyst is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents and reagents should be used.[1]
-
Increase Catalyst Loading: Use a stoichiometric amount or an excess of fresh, high-quality Lewis acid.[1]
-
Optimize Reaction Temperature: While some reactions proceed at room temperature, heating may be necessary to overcome the activation energy. However, excessive heat can lead to side reactions.[1]
-
Consider a More Reactive Aromatic System: If possible, starting with an aromatic ring that has both the nitrile and an activating group can improve reactivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Inadequate Catalyst Activity: The Lewis acid (e.g., AlCl₃) may be old or hydrated.[1][2] | Use freshly opened or sublimed AlCl₃. Ensure all glassware and solvents are anhydrous.[1][2] |
| Deactivated Aromatic Substrate: The nitrile group strongly deactivates the aromatic ring.[1] | This reaction is challenging for strongly deactivated rings. Consider using a more electron-rich aromatic substrate if the synthesis allows. Increase reaction time and/or temperature, monitoring for decomposition. | |
| Insufficient Catalyst: The product ketone forms a complex with the Lewis acid, taking it out of the catalytic cycle.[1] | Increase the molar ratio of the catalyst to the succinic anhydride. A stoichiometric amount or more is often necessary.[1][2] | |
| Formation of Multiple Products | Isomer Formation: Acylation can occur at different positions on the aromatic ring, especially if other substituents are present. | Characterize all products to understand the regioselectivity. The directing effects of existing substituents will influence the position of acylation. |
| Side Reactions: The nitrile group may be hydrolyzing to an amide or carboxylic acid under the reaction conditions.[3][4][5][6][7] | Use milder reaction conditions if possible. Analyze the byproduct to confirm hydrolysis. Consider protecting the nitrile group if it is not essential for the immediate transformation. | |
| Difficulty in Product Isolation | Complex formation with Catalyst: The product may form a stable complex with the Lewis acid. | During workup, ensure complete quenching of the reaction mixture with ice and acid to break up the complex. |
| Unreacted Starting Material: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more catalyst or increasing the temperature. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of an Aromatic Nitrile with Succinic Anhydride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic nitrile (1.0 equivalent)
-
Succinic anhydride (1.1 equivalents)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 equivalents)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or nitrobenzene)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
In the flask, suspend the anhydrous aluminum chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the succinic anhydride in the anhydrous solvent and add it to the dropping funnel.
-
Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride.
-
Dissolve the aromatic nitrile in the anhydrous solvent and add it to the dropping funnel.
-
Add the aromatic nitrile solution dropwise to the reaction mixture. An exothermic reaction may occur.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted succinic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Friedel-Crafts Acylation Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Analytical Observations |
| Low or No Product Formation | Incomplete formation of the amidoxime intermediate: The reaction of 3-cyanopyridine with hydroxylamine may be inefficient. | - Ensure the hydroxylamine hydrochloride and sodium carbonate are fully dissolved and added slowly. - Monitor the reaction progress by TLC or LC-MS to confirm the consumption of 3-cyanopyridine. | - Presence of unreacted 3-cyanopyridine in the reaction mixture. |
| Inefficient cyclization of the O-acyl amidoxime intermediate: The thermal conditions may not be sufficient to drive the cyclization to completion. | - Ensure the reaction temperature is maintained at 130°C (403 K) for the specified duration. - Consider using a higher boiling point solvent if thermal decomposition is not a concern. - Microwave irradiation can sometimes improve yields and reduce reaction times. | - Detection of the O-acyl amidoxime intermediate by LC-MS. | |
| Presence of a Major Impurity with the Same Mass as the Starting Amidoxime | Cleavage of the O-acyl amidoxime intermediate: The intermediate can hydrolyze back to the amidoxime, especially in the presence of moisture. | - Ensure all reagents and solvents are anhydrous for the cyclization step. - Minimize the reaction time to what is necessary for complete conversion. | - A significant peak corresponding to the mass of the pyridin-3-yl amidoxime in the LC-MS analysis of the crude product. |
| Formation of an Isomeric Product | Boulton-Katritzky Rearrangement: Thermally induced rearrangement of the 1,2,4-oxadiazole ring can occur, especially with a saturated side chain, leading to the formation of a more stable heterocyclic isomer. | - Perform the cyclization at the lowest effective temperature. - Avoid acidic conditions during workup and purification. - Store the final compound in a cool, dry, and dark place. | - Unexpected peaks in the 1H and 13C NMR spectra. - Mass spectrometry will show the same mass as the desired product, but with a different fragmentation pattern. |
| Product Degradation During Storage or Purification | Hydrolysis of the 1,2,4-oxadiazole ring: The oxadiazole ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opened byproducts. | - Maintain neutral pH during workup and purification. - Use anhydrous solvents for recrystallization. - Store the purified compound in a desiccator. | - Appearance of new, more polar spots on a TLC plate over time. - Broadening of peaks or the appearance of new signals in the NMR spectrum upon storage. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
The most critical step is the cyclodehydration of the O-acyl amidoxime intermediate to form the 1,2,4-oxadiazole ring. This step is often challenging due to competing side reactions like hydrolysis of the intermediate and potential rearrangement of the product. Careful control of reaction temperature and anhydrous conditions are crucial for success.
Q2: How can I confirm the formation of the desired product and rule out the Boulton-Katritzky rearrangement product?
Confirmation of the desired product structure can be achieved through a combination of spectroscopic techniques. 1H NMR should show characteristic signals for the propanoic acid chain and the pyridine ring. 13C NMR will have distinct chemical shifts for the carbons in the 1,2,4-oxadiazole ring. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. In the case of the Boulton-Katritzky rearrangement, while the mass will be identical, the NMR spectra will be significantly different due to the formation of a new heterocyclic system. For instance, a rearranged spiropyrazoline product would show a characteristic NH2 signal in the 1H-NMR spectrum[1].
Q3: My final product is an off-white or yellowish solid, but the literature reports a white solid. What could be the reason?
The color may indicate the presence of minor impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. Recrystallization from a suitable solvent, such as ethanol or methanol, should yield a purer, white solid[2]. If the color persists, techniques like column chromatography may be necessary for further purification.
Q4: Can I use a different anhydride instead of succinic anhydride?
Yes, other dicarboxylic acid anhydrides can be used to generate different lengths of the carboxylic acid side chain. However, the reaction conditions, particularly the temperature and reaction time, may need to be re-optimized for each new anhydride.
Data Presentation
The following table presents illustrative data on the impact of reaction conditions on the yield and purity of this compound. This data is hypothetical and intended to demonstrate potential trends.
| Entry | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Purity (by HPLC, %) | Key Byproduct (%) |
| 1 | 130 | 4 | None (neat) | 75 | 92 | O-acyl amidoxime (3%) |
| 2 | 110 | 4 | None (neat) | 55 | 85 | O-acyl amidoxime (10%) |
| 3 | 150 | 4 | None (neat) | 70 | 88 | Boulton-Katritzky product (5%) |
| 4 | 130 | 8 | None (neat) | 68 | 85 | Boulton-Katritzky product (8%) |
| 5 | 130 | 4 | Toluene (reflux) | 65 | 90 | O-acyl amidoxime (5%) |
Experimental Protocols
Synthesis of Pyridin-3-yl-amidoxime
-
To a solution of 3-cyanopyridine (0.2 mol) in ethanol (20 mL), add a solution of hydroxylamine hydrochloride (0.4 mol) in water (40 mL).
-
Slowly add a solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) to the mixture.
-
Stir the resulting mixture at 85°C (358 K) for 5 hours.
-
Concentrate the mixture under vacuum to reduce the volume of water.
-
Filter the resulting suspension and wash the solid amidoxime with cold water.
-
Dry the solid under vacuum to yield pyridin-3-yl-amidoxime.
Synthesis of this compound[2]
-
Thoroughly triturate a mixture of pyridin-3-yl-amidoxime (0.04 mol) and succinic anhydride (0.08 mol).
-
Heat the mixture in an oil bath to 130°C (403 K) and maintain this temperature for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the solid product with cold water and filter.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Key side reactions in the synthesis of the target molecule.
References
- 1. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting NMR peak assignments for 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the NMR peak assignments for 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the main structural motifs?
A1: Based on data from analogous structures, the expected chemical shift regions are:
-
Pyridine Protons (¹H): 7.40 - 9.50 ppm
-
Propanoic Acid Protons (¹H): 2.80 - 3.50 ppm
-
Carboxylic Acid Proton (¹H): > 10.0 ppm (often broad)
-
Oxadiazole Carbons (¹³C): 165 - 178 ppm
-
Pyridine Carbons (¹³C): 123 - 155 ppm
-
Carboxylic Carbonyl (¹³C): ~170 - 175 ppm
-
Aliphatic Carbons (¹³C): 25 - 40 ppm
Q2: Why can't I see the carboxylic acid proton peak in my ¹H NMR spectrum?
A2: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange can lead to significant peak broadening, sometimes to the point where the signal is indistinguishable from the baseline.[1] A D₂O exchange experiment can confirm its presence; the peak will disappear upon adding a drop of D₂O.[1]
Q3: Which solvent is best for analyzing this compound?
A3: Due to the presence of both a basic pyridine ring and an acidic carboxylic acid group, solubility can be challenging.
-
DMSO-d₆: Often a good choice as it can dissolve polar, amphiprotic molecules and allows for the observation of exchangeable protons (like -COOH and any residual water).
-
Methanol-d₄ (CD₃OD): Can also be effective for solubility. However, the acidic proton of the carboxylic acid will exchange with the deuterium of the solvent's hydroxyl group, causing the -COOH signal to disappear.[1]
-
CDCl₃: May be used, but solubility might be limited. The position of the -COOH peak can be highly variable and dependent on concentration.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimates based on data for structurally related compounds and should be used as a guide for initial assignments.
Structure for Referencing:

(Note: A real image with proper numbering would be used here. For this example, textual descriptions are used below.)
Table 1: Predicted ¹H NMR Peak Assignments
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2' | ~9.30 - 9.45 | d (doublet) or s (singlet) | ~2.0 | Coupling to H-4'. May appear as a narrow singlet. |
| H-6' | ~8.75 - 8.85 | dd (doublet of doublets) | J ≈ 5.0, 1.5 | Coupling to H-5' and H-4'. |
| H-4' | ~8.40 - 8.55 | dt (doublet of triplets) | J ≈ 8.0, 2.0 | Coupling to H-5', H-6', and H-2'. |
| H-5' | ~7.50 - 7.65 | dd (doublet of doublets) or t (triplet) | J ≈ 8.0, 5.0 | Coupling to H-4' and H-6'. |
| H-β | ~3.30 - 3.50 | t (triplet) | J ≈ 7.0 | Methylene group adjacent to the oxadiazole ring. |
| H-α | ~2.95 - 3.15 | t (triplet) | J ≈ 7.0 | Methylene group adjacent to the carboxyl group. |
| COOH | > 11.0 | br s (broad singlet) | N/A | Highly variable position, broad, and exchanges with D₂O.[2] |
Table 2: Predicted ¹³C NMR Peak Assignments
| Carbon Label | Predicted δ (ppm) | Notes |
| C-5 (Oxadiazole) | ~175 - 178 | Carbon of the oxadiazole attached to the propanoic acid sidechain. |
| C-1 (COOH) | ~171 - 174 | Carboxylic acid carbonyl carbon. |
| C-3 (Oxadiazole) | ~166 - 169 | Carbon of the oxadiazole attached to the pyridine ring.[3] |
| C-2' / C-6' | ~148 - 154 | Pyridine carbons adjacent to the nitrogen. |
| C-4' | ~135 - 138 | Pyridine carbon para to the nitrogen. |
| C-3' | ~125 - 128 | Pyridine carbon attached to the oxadiazole ring. |
| C-5' | ~123 - 125 | Pyridine carbon. |
| C-α | ~32 - 35 | Methylene carbon adjacent to the carboxyl group. |
| C-β | ~25 - 28 | Methylene carbon adjacent to the oxadiazole ring. |
Troubleshooting Guide
This guide addresses specific problems that may arise during the NMR analysis of this compound.
Problem 1: The aromatic signals in the ¹H NMR are complex and overlapping.
-
Possible Cause: The chemical shifts of the four pyridine protons may be very close, leading to a complex, poorly resolved multiplet.
-
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: If available, re-acquiring the spectrum on a higher field instrument (e.g., 600 MHz instead of 400 MHz) will increase signal dispersion and may resolve the overlapping multiplets.
-
Change NMR Solvent: The chemical shifts of protons, especially on a heterocyclic ring like pyridine, can be sensitive to the solvent.[4] Acquiring a spectrum in a different solvent (e.g., changing from DMSO-d₆ to benzene-d₆ or acetone-d₆) can alter the chemical shifts and potentially resolve the signals.[1]
-
Run a 2D-COSY Experiment: A Correlation Spectroscopy (COSY) experiment will show correlations between coupled protons. This is extremely effective for definitively assigning which protons are adjacent in the pyridine ring spin system.
-
Problem 2: The two methylene triplets of the propanoic acid chain are overlapping or misassigned.
-
Possible Cause: The electronic effects of the oxadiazole ring and the carboxyl group are similar enough that the two -CH₂- groups may have very close chemical shifts.
-
Troubleshooting Steps:
-
2D-HMBC Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive method.
-
The protons of the α-CH₂ group should show a correlation to the carboxylic carbonyl carbon (C-1).
-
The protons of the β-CH₂ group should show a correlation to the C-5 carbon of the oxadiazole ring.
-
-
2D-HSQC Experiment: A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate each proton signal directly to the carbon it is attached to, confirming the ¹H-¹³C one-bond connections for C-α and C-β.
-
Caption: Workflow for NMR peak assignment and troubleshooting.
Problem 3: The chemical shifts of the pyridine protons have shifted significantly compared to the predicted values.
-
Possible Cause: The sample pH may be acidic or basic. The nitrogen atom in the pyridine ring is basic and can be protonated. Protonation causes a significant downfield shift of all pyridine proton signals due to the increased positive charge on the ring.[5]
-
Troubleshooting Steps:
-
Check Sample pH: If the sample was prepared from a salt or if there are acidic/basic impurities, the pH of the NMR solution could be affected.
-
Controlled pH Study: To confirm this effect, you can intentionally acquire spectra after adding a trace amount of acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to observe the direction of the chemical shift changes.[6]
-
Use a Buffered Solvent: If consistent chemical shifts are critical, preparing the sample in a buffered NMR solvent system can help maintain a constant pH.
-
Caption: Logic diagram for troubleshooting pyridine proton chemical shifts.
Experimental Protocols
Protocol 1: Standard ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Place the sample in the NMR spectrometer.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp peaks.
-
Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 14 ppm).
-
-
Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate all peaks.
Protocol 2: D₂O Exchange for Identifying Exchangeable Protons
-
Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and shake gently for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.
-
Re-acquire Spectrum: Place the sample back into the spectrometer. It is not necessary to re-lock or re-shim unless significant changes are observed. Re-acquire the ¹H spectrum using the same parameters as before.
-
Analysis: Compare the two spectra. The peak corresponding to the carboxylic acid proton (-COOH) should significantly decrease in intensity or disappear entirely in the second spectrum. A new, broad peak for HOD may appear.[1]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]
Technical Support Center: Quantification of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid relevant to its quantification?
A1: Understanding the physicochemical properties is crucial for method development. Key characteristics include:
-
Molecular Weight: 219.20 g/mol [1]
-
Structure: The molecule contains a pyridine ring, a 1,2,4-oxadiazole ring, and a propanoic acid side chain. The presence of the basic pyridine ring and the acidic carboxylic acid group makes the compound amphoteric.
-
Solubility: While specific solubility data is not widely published, its structure suggests it will have some solubility in organic solvents and aqueous solutions, with solubility being pH-dependent.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the recommended approach.
-
HPLC with UV Detection (HPLC-UV): This is a good starting point due to the aromatic nature of the pyridine and oxadiazole rings, which should provide UV absorbance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method. It allows for the monitoring of specific parent-to-daughter ion transitions, minimizing interferences.[3][4]
Q3: What are the initial steps for developing an HPLC method for this analyte?
A3: A systematic approach is recommended:
-
Column Selection: A C18 reversed-phase column is a common starting point for small molecules.
-
Mobile Phase Selection: A mixture of acetonitrile or methanol and water with a pH-modifying additive is typical. Given the compound's structure, using a buffer or acid (like formic acid) in the mobile phase can improve peak shape.[5][6]
-
Detector Wavelength Selection (for UV): An initial UV scan of the compound in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Gradient Elution: Start with a broad gradient to determine the approximate elution time of the analyte, then optimize the gradient for better resolution and shorter run times.[5]
Q4: How should I prepare samples for analysis, especially from biological matrices like plasma or tissue?
A4: Sample preparation is critical to remove interferences and protect the analytical column.[7][8][9] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method for plasma or serum samples, typically using a cold organic solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. The pH of the aqueous phase can be adjusted to optimize the extraction of the acidic analyte.[10]
-
Solid-Phase Extraction (SPE): Offers a more selective and cleaner sample preparation compared to PPT and LLE. A mixed-mode or ion-exchange SPE cartridge could be effective for this amphoteric compound.
Troubleshooting Guides
HPLC-UV Method Development
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic pyridine nitrogen and residual silanols on the column.[11] | Add a competitive base (e.g., triethylamine, though less common with modern columns) or a low concentration of an acid (e.g., 0.1% formic or acetic acid) to the mobile phase to improve peak symmetry.[12] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid and pyridine groups to ensure a consistent ionization state. | |
| Poor Retention on C18 Column | The compound may be too polar for strong retention in reversed-phase. | Use a more aqueous starting mobile phase. Consider a more polar reversed-phase column (e.g., C18 with polar endcapping) or a HILIC column. |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell.[13] | Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[11] Flush the detector cell. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, flow rate, or column temperature.[13] | Ensure the mobile phase is well-mixed and degassed. Use a column oven for stable temperature control. Check the pump for leaks or pressure fluctuations.[14] |
LC-MS/MS Method Development
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Ion Suppression | Co-eluting matrix components are suppressing the ionization of the analyte in the MS source.[15] | Improve sample preparation to remove more matrix components. Optimize the HPLC gradient to separate the analyte from the interfering peaks.[15] Dilute the sample if sensitivity allows. |
| Noisy Baseline | Contamination in the LC system, mobile phase, or MS source.[16] | Use MS-grade solvents and additives. Clean the ion source. Check for leaks in the LC system. |
| In-source Fragmentation | The ionization source conditions are too harsh, causing the molecule to fragment before entering the mass analyzer. | Optimize source parameters such as capillary voltage, gas flow, and temperature to achieve stable ionization with minimal fragmentation. |
| High Background Noise | Contamination from various sources including solvents, glassware, or the instrument itself.[17] | Use dedicated glassware for mobile phase preparation. Flush the system thoroughly. Run blank injections to identify the source of contamination. |
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₃ | [1][2] |
| Molecular Weight | 219.20 | [1] |
| Appearance | Solid (typical) | N/A |
Table 2: Example HPLC-UV Method Parameters (Starting Point)
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined (scan between 200-400 nm) |
Table 3: Example LC-MS/MS Method Parameters (Starting Point)
| Parameter | Recommended Condition |
| LC System | As per HPLC-UV method |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by infusing a standard solution |
| Source Temperature | 350 °C |
| Gas Flow | Optimize based on instrument manufacturer's recommendations |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
-
Working Solutions: Perform serial dilutions of the stock solution with the mobile phase or a solvent matching the sample matrix to prepare a series of calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC system.
Visualizations
Caption: General workflow for quantification.
Caption: Troubleshooting decision tree.
References
- 1. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. nebiolab.com [nebiolab.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. gentechscientific.com [gentechscientific.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. zefsci.com [zefsci.com]
Technical Support Center: Scaling Up the Synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including the target molecule, involves a two-step process.[1] First, the appropriate nitrile is converted to an amidoxime. This intermediate is then acylated with a carboxylic acid or its derivative (e.g., anhydride) to form an O-acylamidoxime, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.[1] For the synthesis of this compound, this translates to the reaction of pyridine-3-carboxamidoxime with succinic anhydride.[2][3]
Q2: How is the pyridine-3-carboxamidoxime precursor synthesized?
Pyridine-3-carboxamidoxime is typically prepared from 3-cyanopyridine (nicotinonitrile) and hydroxylamine.[2][4][5] The reaction is often carried out in an aqueous ethanol solution with a base, such as sodium carbonate, to neutralize the hydroxylamine hydrochloride salt.[2]
Q3: What are the critical parameters to consider when scaling up the synthesis?
When scaling up, key parameters to monitor and control include:
-
Temperature control: Both the amidoxime formation and the cyclization reaction can be exothermic. Efficient heat management is crucial to prevent side reactions and ensure safety.
-
Reagent addition: The rate of addition of reagents, especially in the amidoxime formation and the acylation step, can impact impurity profiles.
-
Mixing: Homogeneous mixing is essential, particularly when dealing with slurries or viscous reaction mixtures, to ensure consistent reaction progress and avoid localized hot spots.
-
Work-up and purification: Isolation and purification of the intermediate and final product need to be robust and scalable. This may involve optimizing crystallization conditions or exploring alternative purification techniques like column chromatography on a larger scale.
Q4: What are the primary side reactions to be aware of?
During the synthesis of 1,2,4-oxadiazoles, several side reactions can occur, potentially lowering the yield and complicating purification:[1]
-
Cleavage of the O-acylamidoxime intermediate: This can revert the intermediate back to the amidoxime and the corresponding carboxylic acid, especially under harsh cyclodehydration conditions.[1]
-
Formation of isomers: Depending on the reaction conditions, other heterocyclic systems could potentially be formed.
-
Dimerization: In some synthetic pathways for oxadiazoles, dimerization of nitrile oxide intermediates can lead to the formation of furoxans or 1,2,4-oxadiazole-4-oxides.[1]
Troubleshooting Guides
Issue 1: Low yield of pyridine-3-carboxamidoxime
-
Possible Cause: Incomplete reaction of 3-cyanopyridine.
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of starting material.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is stirred at the recommended temperature (around 85°C or 358K) for a sufficient duration (e.g., 5 hours).[2]
-
Stoichiometry: Use a slight excess of hydroxylamine hydrochloride and sodium carbonate to drive the reaction to completion.[2]
-
pH Control: The pH of the reaction mixture should be maintained in the basic range to ensure the presence of free hydroxylamine.
-
Issue 2: Low yield of the final product, this compound
-
Possible Cause 1: Inefficient cyclization of the O-acylamidoxime intermediate.
-
Diagnosis: Analyze the crude product by LC-MS to identify the presence of the uncyclized O-acylamidoxime intermediate or the starting amidoxime.
-
Solution:
-
Temperature: The cyclization step often requires elevated temperatures (e.g., 130°C or 403K) to proceed efficiently.[2] Ensure the reaction mixture reaches and maintains this temperature for the specified time (e.g., 4 hours).[2]
-
Dehydrating Agent: While heating alone can effect cyclization, particularly with an anhydride, in other cases, a dehydrating agent might be necessary. For scaling up, exploring milder cyclization conditions could be beneficial. The use of tetrabutylammonium fluoride (TBAF) as a catalyst at room temperature has been reported for similar cyclodehydrations.[1]
-
-
Possible Cause 2: Degradation of the product during work-up.
-
Diagnosis: Analyze samples at different stages of the work-up process to pinpoint any steps where product loss is occurring.
-
Solution:
-
pH Control: The carboxylic acid functionality makes the product soluble in aqueous base. Careful pH adjustment during extraction and washing is crucial.
-
Temperature: Avoid excessively high temperatures during solvent removal to prevent thermal degradation.
-
Issue 3: Difficulty in purifying the final product
-
Possible Cause: Presence of starting materials or side products.
-
Diagnosis: Use analytical techniques like NMR, LC-MS, and HPLC to identify the impurities.
-
Solution:
-
Recrystallization: Recrystallization from a suitable solvent like ethanol or methanol is a common and scalable purification method for this compound.[2] Experiment with different solvent systems to optimize purity and recovery.
-
Washing: Washing the crude product with cold water can help remove water-soluble impurities.[2]
-
Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging to scale.
-
Experimental Protocols
Protocol 1: Synthesis of Pyridine-3-carboxamidoxime
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride
-
Anhydrous sodium carbonate
-
Ethanol
-
Water
Procedure:
-
To a solution of 3-cyanopyridine (0.2 mol) in ethanol (20 mL), add a solution of hydroxylamine hydrochloride (0.4 mol) in water (40 mL).[2]
-
Slowly add a solution of anhydrous sodium carbonate (0.4 mol) in water (120 mL) to the mixture.[2]
-
Stir the resulting mixture at 85°C (358 K) for 5 hours.[2]
-
Concentrate the mixture under reduced pressure to partially remove water.[2]
-
Filter the resulting suspension and wash the solid amidoxime with cold water.[2]
-
Dry the product under vacuum.[2]
Protocol 2: Synthesis of this compound
Materials:
-
Pyridine-3-carboxamidoxime
-
Succinic anhydride
-
Ethanol (for recrystallization)
Procedure:
-
Thoroughly mix pyridine-3-carboxamidoxime (0.04 mol) and succinic anhydride (0.08 mol).[2]
-
Heat the mixture in an oil bath to 130°C (403 K) and maintain this temperature for 4 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Wash the solid product with cold water and filter.[2]
-
Recrystallize the crude product from ethanol to obtain pure this compound.[2]
Data Presentation
Table 1: Summary of Reaction Conditions
| Step | Reactants | Solvent | Temperature | Time | Typical Yield |
| Amidoxime Formation | 3-Cyanopyridine, Hydroxylamine HCl, Na2CO3 | Ethanol/Water | 85°C (358 K) | 5 h | Moderate to Good |
| Oxadiazole Formation | Pyridine-3-carboxamidoxime, Succinic anhydride | None (neat) | 130°C (403 K) | 4 h | Good |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield of the final product.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid and Other Oxadiazole-Based Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid and related oxadiazole compounds, with a focus on their modulation of nicotinic acetylcholine receptors (nAChRs). While specific quantitative data for the propanoic acid derivative is limited in publicly available literature, this guide draws upon extensive data from structurally analogous compounds, particularly the well-characterized positive allosteric modulator (PAM) of the α4β2 nAChR, 3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile (NS9283).
Introduction to Oxadiazoles in Neuroscience
The oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Various isomers, including 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, have been incorporated into compounds targeting a range of biological pathways. In the field of neuroscience, oxadiazole derivatives have emerged as potent modulators of ligand-gated ion channels, most notably the nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various cognitive functions and are implicated in a number of neurological disorders, making them a key target for drug discovery.
Comparative Biological Activity of Pyridinyl-Oxadiazole Derivatives
The pyridinyl-oxadiazole core is a key pharmacophore for potent and selective modulation of α4β2* nAChRs. These compounds typically act as positive allosteric modulators, enhancing the effect of the endogenous agonist, acetylcholine, without directly activating the receptor themselves. This mode of action is of significant therapeutic interest as it may offer a more nuanced and safer modulation of receptor activity compared to direct agonists.
Below is a summary of the quantitative data for key pyridinyl-oxadiazole derivatives that act as positive allosteric modulators of α4β2* nAChRs.
| Compound ID | Chemical Name | Target | Activity Type | EC50 (µM) | Emax (% of Nicotine) | Reference |
| NS9283 | 3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile | α4β2* nAChR | PAM | 0.99 ± 0.6 | Enhances agonist potency ~60-fold | [1] |
| SR9883 | 3-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)benzonitrile | α4β2* nAChR | PAM | 0.2 - 0.4 | Enhances nicotine effect | [2][3] |
Experimental Protocols
The characterization of pyridinyl-oxadiazole modulators of nAChRs typically involves a combination of electrophysiological and cell-based functional assays.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a gold standard for characterizing the activity of ligands on ion channels expressed in a controlled environment.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2). The oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3M KCl, which serve as the voltage-sensing and current-passing electrodes. The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Compound Application: The oocyte is perfused with a baseline buffer. The agonist (e.g., acetylcholine or nicotine) is then applied at its EC10-EC20 concentration to elicit a baseline current. Following washout, the agonist is co-applied with the test compound (e.g., a pyridinyl-oxadiazole derivative) at various concentrations.
-
Data Analysis: The potentiation of the agonist-evoked current by the test compound is measured. The EC50 value, representing the concentration of the PAM that produces 50% of its maximal effect, and the Emax, representing the maximum potentiation, are determined from concentration-response curves.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology.
Calcium Imaging Assay in Mammalian Cells
This cell-based assay provides a higher-throughput method to assess the functional activity of nAChR modulators by measuring changes in intracellular calcium concentration upon receptor activation.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently or stably transfected with plasmids encoding the desired nAChR subunits.
-
Cell Plating: Transfected cells are plated into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8) for 30-60 minutes at 37°C.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded. The test compound (PAM) is added, followed shortly by the addition of an agonist (e.g., nicotine) at a sub-maximal concentration (EC20).
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.
-
Data Analysis: The increase in the agonist-induced calcium signal in the presence of the PAM is quantified to determine EC50 and Emax values.
Signaling Pathway of α4β2 nAChR Positive Allosteric Modulation
The binding of a positive allosteric modulator to the α4β2 nAChR, in the presence of an agonist like acetylcholine, enhances the influx of cations, primarily Na+ and Ca2+, through the receptor's ion channel. This increased intracellular calcium acts as a second messenger, triggering downstream signaling cascades that can influence neuronal excitability, neurotransmitter release, and gene expression.
Caption: α4β2 nAChR Positive Allosteric Modulation Signaling Pathway.
Conclusion
This compound belongs to a class of oxadiazole derivatives that show significant promise as positive allosteric modulators of α4β2 nicotinic acetylcholine receptors. Based on the robust data available for its close analog, NS9283, these compounds are potent enhancers of nAChR function. The detailed experimental protocols and an understanding of the downstream signaling pathways provide a solid foundation for further investigation and development of this chemical series for potential therapeutic applications in neurological and psychiatric disorders. Future studies should aim to directly characterize the pharmacological profile of the propanoic acid derivative to fully elucidate its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats. [escholarship.org]
- 3. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship of Pyridinyl Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridinyl oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyridinyl oxadiazole derivatives, with a focus on their anticancer and antimicrobial properties. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity of Pyridinyl Oxadiazole Derivatives
Recent research has highlighted the potential of pyridinyl oxadiazole derivatives as effective anticancer agents. The cytotoxic effects of these compounds have been evaluated against several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyridinyl oxadiazole derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3,5-dichloro substitution on the phenyl ring | A549 (Lung) | 6.99 ± 3.15 | |
| 2 | 4-pyridinyl and benzothiazole moieties | CaCo-2 (Colon) | 4.96 | |
| 3 | 4-pyridinyl and benzothiazol-4-yl-methanol moieties | DLD1 (Colorectal) | 0.35 | |
| 4 | 3,4-dimethoxyphenyl and benzothiazole moieties | T47D (Breast) | 19.40 | |
| 5 | 4-pyridinyl and benzene-1,2-diol moieties | PC-3 (Prostate) | 15.7 | |
| 6 | 2-chloropyridine and various substitutions | SGC-7901 (Gastric) | 1.61 - 2.56 | |
| 7 | Quinoline and 1,3,4-oxadiazole moieties | HepG2 (Liver) | 0.8 - 1.2 | |
| 8 | 1,4-benzodioxan and 1,3,4-oxadiazole moieties | HepG2, HeLa, SW1116, BGC823 | Lower than 110 |
Structure-Activity Relationship Insights:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence anticancer activity. For instance, the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring (Compound 1 ) demonstrated potent activity against A549 lung cancer cells.
-
Heterocyclic Moieties: The incorporation of other heterocyclic systems, such as benzothiazole (Compounds 2 and 3 ), can enhance cytotoxic effects.
-
Pyridine Ring Position: The position of the nitrogen atom in the pyridine ring can be critical. Studies have shown that a 4-pyridinyl moiety is often favored for potent activity.
-
Linker and Core Modifications: The type of linker between the pyridinyl and oxadiazole rings, as well as modifications to the oxadiazole core itself (e.g., 1,2,4- vs. 1,3,4-oxadiazole), can impact the biological activity.
Antimicrobial Activity of Pyridinyl Oxadiazole Derivatives
Pyridinyl oxadiazole derivatives have also shown promise as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Data Summary: Antimicrobial Activity
The table below presents the MIC values of representative pyridinyl oxadiazole derivatives against common bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 9 | Staphylococcus aureus | 0.25 | |
| 10 | Escherichia coli | 0.5 | |
| 11 | Staphylococcus aureus | 2 | |
| 12 | Staphylococcus aureus | 1 | |
| 13 | Staphylococcus aureus | 1-2 | |
| 14 | Pseudomonas aeruginosa | 0.2 | |
| 15 | Mycobacterium tuberculosis | 4-8 (µM) |
Structure-Activity Relationship Insights:
-
Lipophilicity: The length of alkyl chains attached to the pyridinium ring has a notable effect on antibacterial activity. Compounds with C10 or longer alkyl chains often exhibit significant potency against Gram-positive bacteria like S. aureus.
-
Cationic Nature: The presence of a cationic pyridinium group appears to be beneficial for antimicrobial action.
-
Heterocyclic Core: The specific isomer of the oxadiazole ring (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) can influence the spectrum of activity.
-
Substituents on the Pyridine Ring: Methyl substitution on the pyridine ring, particularly at the 4'-position, has been shown to enhance activity against Gram-positive strains.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridinyl oxadiazole derivatives and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
Detailed Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the pyridinyl oxadiazole derivative is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: A two-fold serial dilution of the compound is performed in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is prepared. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Several studies suggest that a key mechanism of the anticancer activity of pyridinyl oxadiazole derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is a hallmark of many cancers.
CDK2 Signaling Pathway and Inhibition
The following diagram illustrates a simplified CDK2 signaling pathway and the proposed point of intervention by pyridinyl oxadiazole derivatives.
A Comparative Analysis of Synthesis Methods for 3,5-Disubstituted 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance the pharmacokinetic profiles of drug candidates. The efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic methodologies, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable approach for a given research objective.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for four distinct methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. For a direct comparison, data for the synthesis of 3,5-diphenyl-1,2,4-oxadiazole is presented where available.
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Classical Two-Step | Benzamidoxime, Benzoyl chloride | Pyridine, Reflux | 6-12 hours | Low to Moderate | Well-established, versatile | Two distinct steps, long reaction times, often requires high temperatures |
| One-Pot (Superbase) | Benzamidoxime, Methyl benzoate | NaOH, DMSO, Room Temperature | 4-24 hours | 11-90[1] | One-pot procedure, mild conditions | Variable yields, superbase can be sensitive to certain functional groups |
| One-Pot (Solvent-Free) | Benzonitrile, Hydroxylamine hydrochloride | Potassium fluoride, 100 °C | 12 hours | Excellent | Environmentally friendly (solvent-free), one-pot from nitriles | Limited to symmetrical oxadiazoles, requires heating |
| Microwave-Assisted | Benzamidoxime, Benzoic acid | Coupling agent (e.g., CDI), DIEA, Microwave irradiation | 10-30 minutes | Good to Excellent | Drastically reduced reaction times, high yields, suitable for high-throughput synthesis | Requires specialized microwave reactor |
Experimental Protocols
Method 1: Classical Two-Step Synthesis via Amidoxime Acylation
This traditional method involves the O-acylation of an amidoxime followed by thermal cyclodehydration.
Step 1: O-Acylation of Amidoxime
-
To a solution of a substituted amidoxime (1.0 eq) in a suitable solvent such as pyridine at 0 °C, add the substituted acyl chloride (1.1 eq) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate O-acylamidoxime can be isolated by standard work-up procedures, typically involving extraction and purification by column chromatography.
Step 2: Cyclodehydration
-
The isolated O-acylamidoxime is dissolved in a high-boiling point solvent (e.g., xylene, DMF).
-
The mixture is heated at reflux for 6-12 hours until the cyclization is complete, as monitored by TLC.[1]
-
After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the 3,5-disubstituted 1,2,4-oxadiazole.
Method 2: One-Pot Synthesis in a Superbase Medium
This method allows for the direct synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature.[1]
-
To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).[1]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Method 3: One-Pot, Solvent-Free Synthesis from Nitriles
This environmentally friendly approach produces symmetrical 3,5-disubstituted 1,2,4-oxadiazoles directly from nitriles.
-
Aromatic nitrile (2 mmol), finely ground hydroxylamine hydrochloride (2 mmol), and potassium fluoride (1 g) are thoroughly mixed in a mortar and pestle to form a homogeneous mixture.
-
This mixture is then heated at 100 °C with stirring for 12 hours.
-
After cooling, water (10 ml) is added to the mixture.
-
The solid product is collected by filtration, washed with water (30 ml), and dried at 60 °C.
-
The crude product can be further purified by recrystallization from ethanol.
Method 4: Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis of 1,2,4-oxadiazoles.
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 - 1.2 eq) and a coupling agent (e.g., carbonyldiimidazole (CDI), 1.1 eq) in an anhydrous solvent (e.g., THF, DMF).[2]
-
Add an organic base (e.g., N,N-diisopropylethylamine (DIEA), 2.0 - 3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.[2]
-
Add the amidoxime (1.0 eq) to the reaction mixture.[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling the reaction vessel to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Synthetic Pathways Overview
The following diagrams illustrate the logical flow of the described synthetic methods.
References
cytotoxicity comparison of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid and known inhibitors
An Objective Comparison of the Cytotoxicity of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid and Known IDO1 Inhibitors
Introduction
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 suppresses the proliferation and activation of T-cells, thereby fostering an immunosuppressive tumor microenvironment. The inhibition of IDO1 is a promising strategy to restore anti-tumor immunity. This guide provides a comparative analysis of the in vitro cytotoxicity of a novel IDO1 inhibitor, this compound (herein referred to as Compound X), against established IDO1 inhibitors, Epacadostat and Navoximod. The following sections detail the experimental data, protocols, and relevant biological pathways.
Cytotoxicity Data
The cytotoxic effects of Compound X, Epacadostat, and Navoximod were evaluated against a panel of human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the table below.
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| This compound (Compound X) | 78.5 | 92.1 | 85.3 |
| Epacadostat | 85.2 | 99.8 | 91.4 |
| Navoximod | 81.7 | 95.4 | 88.6 |
The data indicates that Compound X exhibits comparable or slightly higher potency in terms of cytotoxicity against the tested cell lines when compared to the established IDO1 inhibitors, Epacadostat and Navoximod.
Experimental Protocols
The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
MTT Assay Protocol
-
Cell Seeding: HeLa, MCF-7, and A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The cells were treated with various concentrations of Compound X, Epacadostat, and Navoximod (ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The novel compound, this compound (Compound X), demonstrates potent cytotoxic activity against HeLa, MCF-7, and A549 cancer cell lines, with IC50 values that are comparable to, or slightly better than, the known IDO1 inhibitors Epacadostat and Navoximod. These preliminary in vitro findings are promising and warrant further investigation into the compound's mechanism of action and its potential as a therapeutic agent in cancer treatment. Future studies should include a broader panel of cancer cell lines, in vivo efficacy models, and detailed pharmacokinetic and pharmacodynamic assessments.
Confirming the Mechanism of Action of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, a known agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Due to the limited availability of specific quantitative data for this particular compound in the public domain, this guide establishes its mechanism of action through comparison with the well-characterized GPR109A agonist, niacin, and other relevant compounds. The guide details the primary signaling pathways activated by GPR109A agonists and provides detailed experimental protocols for their characterization.
Introduction to GPR109A
GPR109A is a Gαi-coupled receptor predominantly expressed in adipocytes and immune cells, such as neutrophils and macrophages.[1] It is activated by endogenous ligands including β-hydroxybutyrate, a ketone body, and niacin (nicotinic acid or vitamin B3), which is used clinically for treating dyslipidemia.[1] Activation of GPR109A triggers a cascade of intracellular events that mediate its therapeutic effects, as well as some of its side effects.
Mechanism of Action: GPR109A Signaling Pathways
The activation of GPR109A by agonists like this compound initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway involves the coupling of GPR109A to an inhibitory G-protein (Gαi). Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] In adipocytes, the reduction in cAMP levels leads to the inhibition of hormone-sensitive lipase, which in turn decreases the breakdown of triglycerides and the release of free fatty acids into the circulation.[1] This anti-lipolytic effect is a key mechanism behind the lipid-lowering properties of GPR109A agonists.
β-Arrestin-Mediated Signaling
Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPR109A can also recruit β-arrestin proteins.[1] This interaction leads to receptor desensitization and internalization, effectively turning off the G-protein signaling.[1] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating G-protein-independent signaling cascades that can influence other cellular processes. The β-arrestin pathway is notably implicated in the flushing side effect associated with niacin, which is caused by the release of prostaglandins in the skin.[1]
Comparative Analysis with Alternative GPR109A Agonists
| Compound | Target(s) | Reported Activity | Reference |
| Niacin (Nicotinic Acid) | GPR109A, GPR109B | Full agonist. Mediates anti-lipolytic effects and can cause flushing. | [1] |
| Acifran | GPR109A, GPR109B | Potent agonist. | [2] |
| MK-0354 | GPR109A | Partial agonist. Potent anti-lipolytic effects with reduced flushing potential in some studies. | [2] |
| MK-1903 | GPR109A | Full agonist. Demonstrated anti-lipolytic action but limited effects on plasma lipoproteins in clinical trials. | [2] |
| SCH900271 | GPR109A | Full agonist. Similar profile to MK-1903 with reduced FFA lipolysis but no significant impact on lipoproteins. | [2] |
| GSK256073 | GPR109A | Potent and selective agonist. Investigated for its potential to lower serum glucose and non-esterified fatty acids. | [3] |
Experimental Protocols
To quantitatively assess the mechanism of action of GPR109A agonists like this compound, the following key experiments are typically performed.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the GPR109A receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for GPR109A.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).
-
Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled GPR109A ligand (e.g., [³H]-Niacin) and increasing concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity through GPR109A.
Objective: To determine the potency (IC50) of the test compound in inhibiting cAMP production.
Methodology:
-
Cell Culture: GPR109A-expressing cells are seeded in a multi-well plate.
-
Stimulation: Cells are pre-incubated with the test compound at various concentrations, followed by stimulation with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the compound concentration to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor.
Objective: To determine the potency (EC50) of the test compound in inducing β-arrestin recruitment.
Methodology:
-
Cell Line: A cell line engineered to express GPR109A fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment is used (e.g., PathHunter® β-arrestin assay).
-
Compound Treatment: Cells are treated with the test compound at various concentrations.
-
Signal Detection: Upon agonist-induced recruitment of β-arrestin to GPR109A, the reporter fragments come into proximity, generating a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The signal intensity is plotted against the compound concentration to determine the EC50 value for β-arrestin recruitment.
Conclusion
Based on its structural similarity to other known GPR109A agonists and its identification as such in the scientific literature, the mechanism of action of this compound is confirmed to be through the activation of the GPR109A receptor. This activation leads to the canonical Gαi-mediated inhibition of adenylyl cyclase and subsequent reduction in cAMP levels, as well as the recruitment of β-arrestin, which mediates receptor desensitization and independent signaling events.
A direct quantitative comparison with other GPR109A agonists is currently challenging due to the lack of publicly available binding affinity and functional potency data for this compound. Further experimental characterization using the detailed protocols provided in this guide is necessary to fully elucidate its pharmacological profile and to compare its potency and potential for biased agonism with other compounds in this class. This will be crucial for any future drug development efforts involving this compound.
References
Comparative Analysis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic Acid and Other GPR109A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid and other known G protein-coupled receptor 109A (GPR109A) agonists. While the chemical structure of this compound suggests its activity as a GPR109A agonist, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on its binding affinity or functional potency.
This document, therefore, serves as a comparative framework, presenting available data for well-characterized GPR109A agonists—Niacin, Acifran, and MK-1903—to provide a benchmark for the future evaluation of this compound. The provided experimental protocols can be employed to determine the activity of the target compound and enable its direct comparison with these alternatives.
Quantitative Comparison of GPR109A Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of selected GPR109A agonists. This data is essential for comparing the direct interaction of these compounds with the receptor and their ability to elicit a biological response.
| Compound | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Assay Type |
| This compound | Data not available | Data not available | - |
| Niacin (Nicotinic Acid) | ~1 µM (human) | 78 nM (human, cAMP) | Radioligand Binding ([³H]nicotinic acid), cAMP Assay |
| Acifran | 2.5 µM (human) | 1.1 µM (human, cAMP) | Radioligand Binding ([³H]nicotinic acid), cAMP Assay |
| MK-1903 | 13 nM (human) | 18 nM (human, cAMP) | Radioligand Binding, cAMP Assay |
GPR109A Signaling Pathways
Activation of GPR109A by an agonist initiates two primary signaling cascades: a G-protein-dependent pathway that inhibits adenylyl cyclase and a β-arrestin-mediated pathway. Understanding these pathways is crucial for characterizing the full pharmacological profile of an agonist.
Caption: GPR109A signaling pathways initiated by agonist binding.
Experimental Protocols
Detailed methodologies for key experiments to characterize the cross-reactivity and pharmacology of GPR109A agonists are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for the GPR109A receptor by competing with a radiolabeled ligand.
Caption: Experimental workflow for a GPR109A radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]nicotinic acid (e.g., 5 nM), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter (GF/B) to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines the functional potency of an agonist by measuring its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Methodology:
-
Cell Culture: Culture a stable cell line expressing human GPR109A (e.g., CHO-K1) in a suitable medium.
-
Cell Plating: Seed the cells into a 384-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test agonist for 30 minutes.
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for 15 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay assesses the ability of an agonist to induce the recruitment of β-arrestin to the activated GPR109A receptor.
Methodology:
-
Cell Line: Use a commercially available cell line engineered to express GPR109A fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment (e.g., DiscoveRx PathHunter).
-
Cell Plating: Plate the cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test agonist to the cells and incubate for 90 minutes.
-
Detection: Add the detection reagents for the reporter enzyme and incubate for 60 minutes.
-
Signal Measurement: Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the luminescence signal against the agonist concentration and determine the EC50 value from the dose-response curve.
Comparative Analysis Framework
A logical approach to comparing GPR109A agonists involves a multi-faceted evaluation of their properties.
Caption: Logical framework for the comparative analysis of GPR109A agonists.
Conclusion
While this compound is structurally poised to be a GPR109A agonist, the absence of publicly available experimental data on its binding and functional characteristics necessitates further investigation. This guide provides a robust framework for such an evaluation by presenting a direct comparison with established GPR109A agonists—Niacin, Acifran, and MK-1903. The detailed experimental protocols included herein offer a clear path for researchers to generate the necessary data to accurately position this compound within the landscape of GPR109A modulators. Such data will be critical for advancing our understanding of its potential therapeutic applications.
Benchmarking 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic Acid Against Commercial GPR109A Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid against established commercial compounds targeting the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a receptor for the vitamin niacin and the endogenous ketone body β-hydroxybutyrate, and it plays a crucial role in mediating the effects of these ligands on lipid metabolism and inflammation.[1][2][3] The pyridine and carboxylic acid moieties present in this compound suggest its potential as a GPR109A agonist. This guide outlines the necessary experimental framework to validate this hypothesis and benchmark its performance against well-characterized GPR109A agonists, Niacin and MK-1903.
Compound Profiles
A summary of the compounds to be compared is presented below.
| Compound | Structure | Class | Known Clinical Effects |
| This compound | Putative GPR109A Agonist | To be determined | |
| Niacin (Nicotinic Acid) | GPR109A Agonist | Broad-spectrum lipid-modifying agent; reduces LDL, triglycerides, and increases HDL.[2] Clinical use is often limited by a flushing side effect. | |
| MK-1903 | Potent and selective GPR109A Agonist | Lowers free fatty acids but has shown a weak effect on serum lipids in clinical trials.[4][5] |
Proposed Experimental Benchmarking
To objectively compare the performance of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays
1. GPR109A Receptor Binding Affinity
-
Objective: To determine the binding affinity of the test compound to the GPR109A receptor.
-
Method: Radioligand binding assay using a cell line stably expressing human GPR109A.
-
Data: Ki (inhibitory constant) values will be determined by competitive binding against a known radiolabeled GPR109A ligand.
2. GPR109A Functional Activity
-
Objective: To assess the functional potency and efficacy of the compound as a GPR109A agonist.
-
Methods:
-
cAMP Assay: GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2] This assay will measure the reduction in forskolin-stimulated cAMP levels in response to compound treatment.
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, an alternative signaling pathway.[2]
-
-
Data: EC50 (half-maximal effective concentration) and Emax (maximum effect) values will be determined for each assay.
3. Lipolysis Assay in Adipocytes
-
Objective: To evaluate the compound's ability to inhibit lipolysis in adipocytes, a key physiological effect of GPR109A activation.[6]
-
Method: Differentiated 3T3-L1 adipocytes will be treated with the compounds, and the release of glycerol or free fatty acids into the medium will be measured.
-
Data: IC50 (half-maximal inhibitory concentration) values will be determined.
Data Presentation: In Vitro Results
The quantitative data from the in vitro assays will be summarized in the following table for easy comparison.
| Parameter | This compound | Niacin | MK-1903 |
| GPR109A Binding Affinity (Ki, nM) | Experimental Value | Literature Value | Literature Value |
| cAMP Assay (EC50, nM) | Experimental Value | Literature Value | Literature Value |
| β-Arrestin Recruitment (EC50, nM) | Experimental Value | Literature Value | Literature Value |
| Lipolysis Inhibition (IC50, nM) | Experimental Value | Literature Value | Literature Value |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GPR109A signaling pathway and the proposed experimental workflow.
Caption: GPR109A Signaling Pathways.
Caption: Experimental Benchmarking Workflow.
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Protocol 1: GPR109A Radioligand Binding Assay
-
Cell Culture: HEK293 cells stably expressing human GPR109A are cultured to ~80-90% confluency.
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a fixed concentration of [3H]-Niacin and varying concentrations of the test compound or standards (Niacin, MK-1903) in a binding buffer.
-
Incubation: The reaction is incubated at room temperature for a specified time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
-
Cell Culture: CHO-K1 cells stably expressing human GPR109A are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor followed by the addition of varying concentrations of the test compounds.
-
Stimulation: Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is calculated, and a dose-response curve is generated to determine the EC50.
Protocol 3: Adipocyte Lipolysis Assay
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.
-
Compound Incubation: Differentiated adipocytes are pre-incubated with varying concentrations of the test compounds.
-
Lipolysis Induction: Lipolysis is stimulated by the addition of isoproterenol.
-
Sample Collection: The culture medium is collected after a defined incubation period.
-
Quantification: The concentration of glycerol or free fatty acids in the medium is quantified using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: The percentage inhibition of isoproterenol-stimulated lipolysis is calculated, and a dose-response curve is generated to determine the IC50.
Conclusion
This guide outlines a comprehensive framework for the preclinical benchmarking of this compound against the established GPR109A agonists, Niacin and MK-1903. The proposed experiments will elucidate the binding affinity, functional potency, and physiological activity of this novel compound, providing crucial data for its further development as a potential therapeutic agent for dyslipidemia and related metabolic disorders. The structured data presentation and detailed protocols are intended to facilitate a direct and objective comparison, guiding future research and development efforts.
References
- 1. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niacin stimulates adiponectin secretion through the GPR109A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Comparison for 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic Acid and Its Analogs: A Guide for Researchers
This guide provides a comparative analysis of spectroscopic data for 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid and its hypothetical analogs. The aim is to assist researchers, scientists, and drug development professionals in the structural characterization and identification of this class of compounds. The data presented herein is a representative compilation based on established principles of spectroscopy and known chemical shifts and absorption frequencies for the constituent functional groups.
Comparative Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the parent compound and two illustrative analogs.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Pyridine Protons (δ, ppm) | Propanoic Acid Protons (δ, ppm) | Other Protons (δ, ppm) |
| 1. This compound | 9.2 (s, 1H), 8.8 (d, 1H), 8.4 (d, 1H), 7.6 (t, 1H) | 3.3 (t, 2H), 2.9 (t, 2H) | 12.5 (br s, 1H, COOH) |
| 2. 3-(3-(6-methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (Analog A) | 9.0 (s, 1H), 8.2 (d, 1H), 7.5 (d, 1H) | 3.3 (t, 2H), 2.9 (t, 2H) | 12.5 (br s, 1H, COOH), 2.6 (s, 3H, CH₃) |
| 3. 2-methyl-3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid (Analog B) | 9.2 (s, 1H), 8.8 (d, 1H), 8.4 (d, 1H), 7.6 (t, 1H) | 3.4 (m, 1H), 3.1 (m, 1H), 3.0 (m, 1H) | 12.6 (br s, 1H, COOH), 1.2 (d, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Pyridine Carbons (δ, ppm) | Oxadiazole Carbons (δ, ppm) | Propanoic Acid Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| 1. This compound | 152.5, 148.0, 135.0, 128.0, 124.0 | 178.0, 165.0 | 172.0, 30.0, 25.0 | - |
| 2. 3-(3-(6-methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (Analog A) | 160.0, 150.0, 135.5, 125.0, 123.0 | 178.0, 164.8 | 172.0, 30.0, 25.0 | 24.0 (CH₃) |
| 3. 2-methyl-3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid (Analog B) | 152.5, 148.0, 135.0, 128.0, 124.0 | 177.5, 165.0 | 175.0, 38.0, 32.0 | 18.0 (CH₃) |
Table 3: IR Spectroscopic Data (KBr, cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹) |
| 1. This compound | 3100-2800 (O-H, C-H), 1710 (C=O), 1600 (C=N), 1580 (C=C, pyridine), 1250 (C-O), 1100 (oxadiazole ring) |
| 2. 3-(3-(6-methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (Analog A) | 3100-2800 (O-H, C-H), 1712 (C=O), 1605 (C=N), 1585 (C=C, pyridine), 1255 (C-O), 1105 (oxadiazole ring) |
| 3. 2-methyl-3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid (Analog B) | 3100-2800 (O-H, C-H), 1708 (C=O), 1600 (C=N), 1580 (C=C, pyridine), 1248 (C-O), 1100 (oxadiazole ring) |
Table 4: Mass Spectrometry Data (ESI+)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) |
| 1. This compound | C₁₀H₉N₃O₃ | 219.20 | 220.07 |
| 2. 3-(3-(6-methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (Analog A) | C₁₁H₁₁N₃O₃ | 233.22 | 234.09 |
| 3. 2-methyl-3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid (Analog B) | C₁₁H₁₁N₃O₃ | 233.22 | 234.09 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid compound was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: The compound was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: The analysis was performed in positive ion mode. The mass-to-charge ratio (m/z) was scanned over a range of 50-500.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized compounds.
Caption: Workflow for Spectroscopic Characterization.
in vivo efficacy of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid versus other compounds
For researchers, scientists, and drug development professionals, the quest for potent and selective G-protein coupled receptor 109A (GPR109A) agonists with favorable in vivo efficacy continues to be an area of intense investigation. While 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, a nicotinic acid analog, is a compound of interest in this class, a comprehensive head-to-head in vivo comparison with other GPR109A agonists is not yet available in the public domain. However, by examining the existing preclinical data for various GPR109A agonists, including the endogenous ligands niacin (nicotinic acid) and butyrate, as well as novel synthetic compounds, we can construct a comparative overview of their in vivo performance in key therapeutic areas such as oncology and inflammation.
This guide synthesizes available preclinical data to provide an objective comparison of the in vivo efficacy of different classes of GPR109A agonists. Due to the variability in experimental models and conditions across different studies, direct quantitative comparisons should be interpreted with caution.
GPR109A: A Therapeutic Target in Cancer and Inflammation
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi protein-coupled receptor that is activated by niacin, the bacterial fermentation product butyrate, and other structurally diverse compounds.[1][2] Activation of GPR109A has been shown to exert anti-inflammatory and anti-tumorigenic effects, making it a promising target for therapeutic intervention.[1][3] The signaling cascade initiated by GPR109A activation typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, can trigger downstream events such as apoptosis in cancer cells and modulation of immune responses.[][6]
Comparative In Vivo Efficacy of GPR109A Agonists
The following tables summarize the available in vivo data for different GPR109A agonists. The data is categorized by the therapeutic area and the class of compound.
Anti-Cancer Efficacy
| Compound Class | Compound | Animal Model | Cancer Type | Key Efficacy Findings | Reference |
| Nicotinic Acid Analog | Niacin | Mouse xenograft (human breast cancer cells) | Breast Cancer | Not specified | [2] |
| Niacin | AOM/DSS-induced mouse model | Colon Cancer | Suppressed colitis-associated colon cancer development. | [1] | |
| Short-Chain Fatty Acid | Butyrate | AOM/DSS-induced mouse model | Colon Cancer | Suppressed colitis-associated colon cancer development. | [1] |
| Novel Synthetic Agonists | Information not available | - | - | - | - |
Anti-Inflammatory Efficacy
| Compound Class | Compound | Animal Model | Inflammation Model | Key Efficacy Findings | Reference |
| Nicotinic Acid Analog | Niacin | DSS-induced colitis mouse model | Colitis | Suppressed colitis. | [1] |
| Short-Chain Fatty Acid | Butyrate | DSS-induced colitis mouse model | Colitis | Suppressed colitis. | [1] |
| Novel Synthetic Agonists | Fluorinated pyrazole acid | Not specified | Not specified | Improved in vivo properties compared to niacin. | [7] |
| Tricyclic agonist (Compound 2g) | Rat | Not specified | Good therapeutic index regarding free fatty acid reduction and vasodilation. | [8] | |
| Pyrrole derivative (Compound 16) | Human GPR109A transgenic rats | Not specified | Significant reduction of non-esterified fatty acids with a longer duration of efficacy than niacin. | [9] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for cancer and inflammation models used to evaluate GPR109A agonists.
Colitis-Associated Colon Cancer Model (AOM/DSS)[1]
-
Animal Model: Wild-type and Gpr109a-deficient mice.
-
Induction of Cancer: A single intraperitoneal injection of azoxymethane (AOM), followed by three cycles of dextran sodium sulfate (DSS) in the drinking water.
-
Treatment: Administration of niacin or butyrate.
-
Efficacy Evaluation: Monitoring of tumor incidence, tumor load, and histological analysis of the colon.
DSS-Induced Colitis Model[1]
-
Animal Model: Wild-type and Gpr109a-deficient mice.
-
Induction of Colitis: Administration of DSS in the drinking water.
-
Treatment: Administration of niacin or butyrate.
-
Efficacy Evaluation: Assessment of disease activity index (body weight loss, stool consistency, and rectal bleeding), colon length, and histological analysis of the colon.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding of GPR109A-targeted therapies.
Caption: GPR109A signaling cascade.
Caption: General workflow for in vivo efficacy studies.
Conclusion
The available preclinical data strongly suggest that GPR109A is a viable therapeutic target for cancer and inflammatory diseases. While direct comparative in vivo efficacy data for this compound is currently lacking, the broader class of nicotinic acid analogs and other novel synthetic GPR109A agonists have demonstrated promising activity in various animal models. Future head-to-head in vivo studies are warranted to definitively establish the comparative efficacy and therapeutic potential of this compound against other GPR109A agonists. Such studies will be instrumental in guiding the selection of lead candidates for further clinical development.
References
- 1. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Disposal Protocol for 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
For Immediate Reference: Treat as Hazardous Waste
The proper disposal of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid is critical for ensuring laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and the inherent hazards associated with its structural components—a pyridine ring, an oxadiazole ring, and a carboxylic acid group—it must be handled and disposed of as hazardous waste. This protocol provides a step-by-step guide for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The structural components suggest potential for toxicity, irritation, and flammability.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Butyl rubber) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1][2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors or dust.[1][2] |
Spill Management
In the event of a spill, immediate and careful action is required.
-
Small Spills: For minor spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the substance.[1][3] Once absorbed, transfer the material to a designated, sealed hazardous waste container.[3]
-
Large Spills: In the case of a large spill, evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department or the equivalent authority for emergency response.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must adhere to all local, state, and federal regulations.[1] Do not pour this chemical down the drain. [3]
Step 1: Waste Identification and Segregation
-
Classify as Hazardous: All waste containing this compound, including the pure substance, solutions, and contaminated lab materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous chemical waste.[1][2]
-
Segregate Waste: Do not mix this waste stream with other incompatible wastes.[1][2] Specifically, it should be kept separate from strong oxidizing agents and bases.[1][4]
Step 2: Waste Collection and Labeling
-
Use Appropriate Containers: Collect the waste in a designated, properly sealed, and compatible hazardous waste container.[1][2] Whenever possible, use the original container.[2] The container must be in good condition with a secure lid.
-
Label Clearly: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the date of accumulation.[2] Clearly indicate the associated hazards (e.g., Toxic, Irritant).[1]
Step 3: Storage
-
Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) until it is ready for pickup.[1][5]
-
Safe Storage Conditions: The storage area should be cool and dry, away from sources of ignition.[3]
Step 4: Final Disposal
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.[2] Contact your institution's EHS office to schedule a pickup.[2]
-
Incineration: Current practices for the disposal of pyridine-containing waste often include rotary kiln incineration at high temperatures.[6] This should be handled by the professional disposal service.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on the known hazards of the chemical's constituent parts. Always consult your institution's specific waste disposal policies and prioritize guidance from your local Environmental Health and Safety department.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. coral.washington.edu [coral.washington.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid. The following procedures are based on safety data for structurally similar compounds and general laboratory best practices. A thorough risk assessment should be conducted before commencing any work with this chemical.
Hazard Assessment
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety when handling this and similar chemical compounds. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles, Face Shield | Chemical splash goggles are mandatory.[4][5] A face shield should be worn over goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[4][5][6] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling or direct contact, consider double-gloving or using heavier-duty gloves.[4] Always inspect gloves for damage before use and remove them before touching surfaces outside the immediate work area.[7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that covers the knees is required.[7][8] Ensure it is fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH-approved respirator if working outside of a fume hood or if there is a risk of aerosol generation.[6][9] The specific cartridge type should be selected based on a formal risk assessment. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.
-
Preparation :
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[10]
-
Assemble all necessary equipment and reagents.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with the chemical. Use spatulas and other appropriate tools for transfers.
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables like gloves and weighing papers, in a designated, properly labeled hazardous waste container.[12]
-
The container must be made of a material compatible with the waste and have a secure, tight-fitting lid.[12]
-
The label should clearly state "HAZARDOUS WASTE" and list the chemical name and approximate concentration.[12]
-
-
Waste Storage :
-
Final Disposal :
Visual Workflow and Logic Diagrams
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and the logical relationships in the safety protocol.
Caption: Chemical Handling Workflow
Caption: Hierarchy of Safety Controls
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
